2-amino-N-(4-bromophenyl)acetamide
Description
BenchChem offers high-quality 2-amino-N-(4-bromophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(4-bromophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRMYSHRBDXGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320274 | |
| Record name | 2-amino-N-(4-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783527 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
325852-86-6 | |
| Record name | 2-amino-N-(4-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-amino-N-(4-bromophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-amino-N-(4-bromophenyl)acetamide (CAS No. 36847-83-3), a substituted acetamide with significant potential as a versatile building block in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not extensively published, this document synthesizes available information, provides expert analysis of its predicted spectral characteristics, outlines a robust synthetic protocol, and discusses its potential applications based on the established bioactivity of related aminophenyl acetamide scaffolds. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research endeavors.
Introduction and Strategic Importance
N-aryl acetamides are a cornerstone of many pharmacologically active molecules, valued for their metabolic stability and ability to participate in hydrogen bonding with biological targets. The title compound, 2-amino-N-(4-bromophenyl)acetamide, integrates several key functional groups that make it a particularly attractive intermediate for synthetic diversification. The primary amino group offers a nucleophilic site for further derivatization, the acetamide linkage provides structural rigidity and hydrogen bonding capabilities, and the bromine atom on the phenyl ring serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This trifecta of functionality allows for the systematic exploration of chemical space, a critical activity in modern drug discovery.
Derivatives of aminophenyl amides have shown significant promise as anticancer agents and enzyme inhibitors, underscoring the potential of this scaffold in developing novel therapeutics.[1][2][3][4]
Molecular Structure and Physicochemical Properties
The fundamental identity and key properties of 2-amino-N-(4-bromophenyl)acetamide are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N-(2-amino-4-bromophenyl)acetamide | - |
| CAS Number | 36847-83-3 | |
| Molecular Formula | C₈H₉BrN₂O | |
| Molecular Weight | 229.08 g/mol | |
| Physical Form | Solid (Predicted) | |
| Purity (Typical) | ≥95% | |
| XLogP3 (Predicted) | 1.4 | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 2 | - |
The hydrochloride salt of this compound is also commercially available, with the molecular formula C₈H₉BrN₂O·HCl and a molecular weight of 265.53 g/mol .[5]
Caption: Chemical structure of 2-amino-N-(4-bromophenyl)acetamide.
Proposed Synthesis and Mechanistic Considerations
A robust and scalable synthesis of 2-amino-N-(4-bromophenyl)acetamide can be achieved via the acetylation of 4-bromo-1,2-diaminobenzene. This approach is analogous to established protocols for the synthesis of similar N-substituted acetamides.[6]
Synthetic Workflow
The proposed synthesis involves the selective N-acetylation of one of the amino groups of the starting diamine using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a mild base.
Caption: Proposed experimental workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Materials:
-
4-Bromo-1,2-diaminobenzene (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
To a solution of 4-bromo-1,2-diaminobenzene (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane, cool the mixture to 0°C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-amino-N-(4-bromophenyl)acetamide.
Causality of Experimental Choices: The use of pyridine acts as a mild base to neutralize the HCl byproduct of the acylation, preventing protonation of the starting amine which would render it unreactive. Dichloromethane is chosen as the solvent due to its inert nature and ability to dissolve both the starting materials and the product. A controlled, dropwise addition of acetyl chloride at low temperature is crucial to manage the exothermic reaction and to favor mono-acetylation over di-acetylation.
Spectroscopic and Analytical Characterization (Predicted)
While dedicated experimental spectra for 2-amino-N-(4-bromophenyl)acetamide are not widely published, a detailed analysis based on fundamental principles and comparison with structurally similar compounds allows for a reliable prediction of its spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the primary amine protons, and the acetyl methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| Amide (NH ) | ~8.0 - 8.5 | Broad Singlet | 1H | Amide protons are typically deshielded and often appear as a broad signal. In N-(4-bromophenyl)acetamide, this proton appears at ~10.1 ppm in DMSO-d₆.[7] The ortho-amino group may slightly alter this shift. |
| Aromatic (H -3, H -5, H -6) | ~6.8 - 7.6 | Multiplet | 3H | The aromatic region will be complex due to the electronic effects of the -NH₂, -Br, and -NHAc substituents. The amino group will cause an upfield shift (shielding) of ortho/para protons, while the bromine and acetamide groups are deactivating. |
| Amine (NH₂ ) | ~4.5 - 5.5 | Broad Singlet | 2H | The chemical shift of primary amine protons can vary significantly based on solvent and concentration. This is a typical range for anilines. |
| Acetyl (CH₃ ) | ~2.1 | Singlet | 3H | The methyl group protons will appear as a sharp singlet. For comparison, the acetyl protons in 4-bromophenyl acetamide are observed at 2.055 ppm in DMSO-d₆.[7][8] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| Carbonyl (C =O) | ~168 - 170 | The amide carbonyl carbon is characteristic in this region. The carbonyl in N-(4-bromophenyl)acetamide appears at 168.36 ppm.[8] |
| Aromatic (C -NHAc) | ~138 - 142 | The carbon atom directly attached to the acetamide nitrogen will be deshielded. |
| Aromatic (C -NH₂) | ~145 - 150 | The carbon atom attached to the primary amino group is typically strongly deshielded. |
| Aromatic (C -Br) | ~115 - 120 | The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect. In N-(4-bromophenyl)acetamide, this carbon is at 116.86 ppm.[8] |
| Aromatic (C -H) | ~110 - 135 | The remaining aromatic carbons will resonate in this general region, with their specific shifts influenced by the neighboring substituents. |
| Acetyl (C H₃) | ~24 - 25 | The methyl carbon of the acetyl group is expected in this upfield region, consistent with the 24.63 ppm shift seen in N-(4-bromophenyl)acetamide.[8] |
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretch | Two distinct sharp to medium peaks. |
| N-H (Amide) | 3250 - 3350 | Stretch | A single, often broad, peak. |
| C=O (Amide I) | 1650 - 1680 | Stretch | A strong, sharp absorption. This is a highly characteristic peak. |
| N-H (Amide II) | 1510 - 1550 | Bend | A strong peak, characteristic of secondary amides. |
| C-N Stretch | 1250 - 1350 | Stretch | Medium to strong absorption. |
| C-Br Stretch | 500 - 600 | Stretch | A weak to medium absorption in the fingerprint region. |
Mass Spectrometry
Electron Impact (EI) mass spectrometry would be expected to show a prominent molecular ion peak. The presence of bromine would be indicated by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Predicted Fragmentation Pattern:
-
M⁺: The molecular ion at m/z 228 and 230.
-
Loss of acetyl group (-42): A significant fragment resulting from the cleavage of the C-N bond, leading to an ion at m/z 186/188.
-
Loss of ketene (-42): McLafferty rearrangement is possible for primary amides, though less common for N-substituted amides.[9]
-
Further fragmentation: Subsequent loss of Br or other fragments from the aromatic ring.
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 2-amino-N-(4-bromophenyl)acetamide is dictated by its three primary functional groups:
-
Primary Amine: Acts as a nucleophile and can be readily alkylated, acylated, or used in the formation of heterocycles.
-
Amide: Generally stable, but can be hydrolyzed under strong acidic or basic conditions. The N-H bond can be deprotonated with a strong base.
-
Aryl Bromide: An excellent substrate for a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, vinyl, or alkyne groups at the C4 position of the phenyl ring.
Applications in Drug Discovery
The 2-amino-N-phenylacetamide scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications:
-
Kinase Inhibitors: The pyridine-containing analog, N-(4-Bromopyridin-2-yl)acetamide, is a known intermediate in the synthesis of kinase inhibitors, which are crucial in oncology.[6] The core structure of the title compound is suitable for elaboration into similar enzyme inhibitors.
-
Anticancer Agents: The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been optimized to produce compounds with potent activity against sensitive and resistant cancer cell lines, inducing cell death via apoptosis and autophagy.[1][2][3]
-
TRPV1 Antagonists: 4-Aminophenyl acetamide derivatives have been explored as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for analgesic drug development.[4]
The title compound serves as an ideal starting point for generating libraries of diverse compounds for screening against these and other biological targets.
Safety and Handling
-
Hazard Statements (Predicted): Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
2-amino-N-(4-bromophenyl)acetamide is a high-value synthetic intermediate with considerable potential for applications in drug discovery and medicinal chemistry. Its unique combination of a nucleophilic amino group, a hydrogen-bonding amide, and a versatile aryl bromide handle makes it an ideal platform for the synthesis of diverse compound libraries. This guide provides a foundational understanding of its properties, a reliable synthetic route, and a predictive analysis of its spectral characteristics to empower researchers in leveraging this compound for the development of novel therapeutic agents.
References
-
Panderi, I., Archontaki, H., Gikas, E., & Parissi-Poulou, M. 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. [Link]
-
Journal of Medicinal Chemistry. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ACS Publications. [Link]
-
SpectraBase. acetamide, 2-[amino]-N-(2-methoxyethyl)- - Optional[13C NMR]. [Link]
-
Royal Society of Chemistry. Supporting information for "A practical and efficient N-acetylation of anilines and amines with acetic acid catalyzed by ZrO2 nanoparticles". [Link]
-
SpectraBase. acetamide, 2-[amino]-N-(2-methoxyethyl)- - Optional[1H NMR]. [Link]
-
Figshare. Discovery and Optimization of N‑(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
-
PubChem. N-(2-acetyl-4-bromophenyl)acetamide. [Link]
-
ResearchGate. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
-
PubMed. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. [Link]
-
SpectraBase. Acetamide, N-[2-(acetylamino)phenyl]-N-[(2-bromophenyl)methyl]- - Optional[13C NMR]. [Link]
-
PubChem. 2-(4-Bromophenyl)acetamide. [Link]
-
NIST. Acetamide, N-(4-bromophenyl)- IR Spectrum. [Link]
-
Cheméo. Chemical Properties of Acetamide, N-(4-bromophenyl)-. [Link]
-
SpectraBase. N-(4-Bromomethylphenyl)acetamide. [Link]
-
Chegg.com. N-(4-bromophenyl)acetamide ir spectrum. [Link]
-
PMC. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
-
ResearchGate. Mass fragmentation pattern of N-{[ (4-bromophenyl)amino ] carbonothioyl} benzamide. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]
-
The Royal Society of Chemistry. Supplementary Information for "A novel one-pot synthesis of...". [Link]
-
NIST. Acetamide, N-(2-bromophenyl)-. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4'-Bromoacetanilide(103-88-8) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 2-amino-N-(4-bromophenyl)acetamide (CAS 1181458-36-5)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-amino-N-(4-bromophenyl)acetamide, a compound belonging to the versatile N-aryl-2-aminoacetamide scaffold. While specific data for the title compound (CAS 1181458-36-5) is limited in publicly accessible literature, this document establishes a robust framework for its synthesis, characterization, and potential applications by drawing upon established principles and data from closely related analogs. The N-aryl acetamide motif is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[1][2][3][4] This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and provides the necessary framework for researchers to confidently work with this compound and explore its therapeutic potential.
Introduction to the N-Aryl-2-aminoacetamide Scaffold
The N-aryl-2-aminoacetamide core structure is of significant interest in drug discovery. It combines a secondary amide, a key pharmacophoric feature, with an aromatic ring and a primary amino group. This arrangement offers several advantages for drug design:
-
Structural Rigidity and Planarity: The amide bond and the aryl group introduce a degree of conformational constraint, which can be crucial for specific binding to biological targets.
-
Hydrogen Bonding Capabilities: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. The terminal amino group provides additional hydrogen bond donor and acceptor sites.
-
Chemical Tractability: The structure is amenable to synthetic modification at three key points: the aryl ring, the amide nitrogen, and the terminal amino group, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]
Compounds featuring this scaffold have been investigated for various therapeutic applications. For example, related N-aryl acetamide and N-aryl carboxamide derivatives have been explored as inhibitors of dihydrofolate reductase (DHFR) for antimicrobial and anticancer effects, inhibitors of sphingosine kinase 2 for cancer therapy, and as agents that inhibit the proliferation of pulmonary artery smooth muscle cells.[1][2][5] The presence of a bromine atom on the phenyl ring of 2-amino-N-(4-bromophenyl)acetamide can influence its pharmacokinetic properties, potentially enhancing membrane permeability and metabolic stability.
Physicochemical Properties & Computed Data
While experimental data for the title compound is scarce, its properties can be predicted. The hydrochloride salt form is also noted in supplier databases.[6]
| Property | Value (Predicted/Supplier Data) | Source |
| CAS Number | 1181458-36-5 | - |
| Molecular Formula | C₈H₉BrN₂O | [7] |
| Molecular Weight | 229.08 g/mol | [8] |
| Monoisotopic Mass | 227.98982 Da | [7][9] |
| XlogP (Predicted) | 1.4 | [7][9] |
| Physical Form | Solid (Predicted) | [8] |
| HCl Salt MW | 265.53 g/mol | [6] |
Table 1: Physicochemical properties of 2-amino-N-(4-bromophenyl)acetamide.
Synthesis and Purification Strategy
The most direct and reliable method for synthesizing N-aryl acetamides is the aminolysis of an acyl chloride, a variant of the Schotten-Baumann reaction.[10][11] This approach is favored for its high efficiency, mild reaction conditions, and broad substrate scope. The synthesis of the target compound, 2-amino-N-(4-bromophenyl)acetamide, would logically proceed via a two-step sequence starting from 4-bromoaniline.
Rationale for the Synthetic Route
The chosen synthetic pathway involves two key transformations:
-
Acylation: Reaction of 4-bromoaniline with a protected aminoacetyl chloride (e.g., 2-chloroacetyl chloride). This step forms the core acetamide backbone. Using 2-chloroacetyl chloride is a common and cost-effective strategy. The resulting N-(4-bromophenyl)-2-chloroacetamide is a stable intermediate.[12]
-
Amination: Subsequent displacement of the chloride with an amino group. This is typically achieved using a source of ammonia or a protected amine equivalent, followed by deprotection.
This strategy is superior to a direct reaction with 2-aminoacetyl chloride, which is unstable. It also avoids the challenges of direct amide coupling between 4-bromoaniline and glycine, which often requires harsh conditions or expensive coupling reagents and can lead to side reactions.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol is a self-validating system, with clear checkpoints (TLC, LC-MS) to ensure the reaction is proceeding as expected before moving to the next step.
Step 1: Synthesis of N-(4-bromophenyl)-2-chloroacetamide (Intermediate)
This procedure is adapted from established methods for the synthesis of similar halo-acetamides.[12]
Materials:
-
4-Bromoaniline (1.0 equiv)
-
2-Chloroacetyl chloride (1.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromoaniline (1.0 equiv) and dissolve in anhydrous DCM (to a concentration of ~0.2 M).
-
Base Addition: Add TEA (1.2 equiv) to the solution. The base is critical to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[10][13]
-
Cooling: Cool the mixture to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the acylation reaction, minimizing potential side reactions.[10]
-
Acyl Chloride Addition: Add 2-chloroacetyl chloride (1.0 equiv) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted aniline), saturated NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-(4-bromophenyl)-2-chloroacetamide can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography if necessary.[10]
Step 2: Synthesis of 2-amino-N-(4-bromophenyl)acetamide (Final Product)
Materials:
-
N-(4-bromophenyl)-2-chloroacetamide (1.0 equiv)
-
Ammonia source (e.g., concentrated ammonium hydroxide or sodium azide followed by reduction)
-
Solvent (e.g., Ethanol, DMF)
Procedure (using Ammonium Hydroxide):
-
Reaction Setup: Dissolve the intermediate from Step 1 in a suitable solvent like ethanol in a sealed pressure vessel.
-
Amine Addition: Add a large excess of concentrated ammonium hydroxide. The excess is necessary to ensure complete conversion and to minimize the formation of the secondary amine byproduct.
-
Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours. The reaction progress should be monitored by LC-MS.
-
Work-up: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final 2-amino-N-(4-bromophenyl)acetamide.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2-amino-N-(4-bromophenyl)acetamide.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Standard Analytical Workflow
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to aromatic protons (likely two doublets in the ~7.0-7.6 ppm region), an amide N-H proton (a singlet, broad, ~8.0-9.0 ppm), and methylene (-CH₂-) and amine (-NH₂) protons. The integration of these signals should match the expected proton count.[14][15] |
| ¹³C NMR | Carbon skeleton confirmation | Signals for the carbonyl carbon (~165-170 ppm), aromatic carbons (4 distinct signals in the ~115-140 ppm range), and the aliphatic methylene carbon.[14] |
| Mass Spectrometry (MS) | Molecular weight confirmation | An ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z corresponding to the protonated molecule. The characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity separated by 2 Da) must be observed.[16] |
| HPLC | Purity assessment | A single major peak in the chromatogram, with purity typically >95% for use in biological assays.[14] |
| FT-IR | Functional group identification | Characteristic absorption bands for N-H stretching (amine and amide, ~3100-3400 cm⁻¹), C=O stretching (amide I band, ~1650-1680 cm⁻¹), and N-H bending (amide II band, ~1550 cm⁻¹).[15] |
Table 2: Key analytical techniques for compound characterization.
Potential Applications in Drug Discovery
The N-aryl acetamide scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, unrelated biological targets.[1][3] Therefore, 2-amino-N-(4-bromophenyl)acetamide represents a valuable starting point for library synthesis and screening campaigns.
Potential Therapeutic Targets
Based on the activities of related compounds, this molecule could be explored for efficacy in several areas:
-
Oncology: Many N-aryl derivatives exhibit anticancer properties by targeting enzymes crucial for cell proliferation, such as kinases or metabolic enzymes like DHFR.[1][2] The compound could be screened against a panel of cancer cell lines (e.g., A-549 lung carcinoma, MCF-7 breast carcinoma) to assess its cytotoxic activity.[1]
-
Infectious Diseases: The scaffold has been identified in compounds with antibacterial, antifungal, and antimalarial activity.[1][4][17] Screening against a panel of pathogenic microbes (e.g., Staphylococcus aureus, Escherichia coli) is a logical first step.[4]
-
Inflammation and Immunology: Certain amide-containing structures can modulate inflammatory pathways.
Proposed Biological Screening Cascade
For a novel compound like this, a tiered screening approach is the most efficient method to identify potential biological activity.
Caption: A logical tiered approach for biological evaluation.
This cascade ensures that resources are focused on the most promising compounds. Initial broad screening identifies "hits," which are then validated for potency and selectivity before investing in complex and costly mechanism-of-action and in vivo studies.
Conclusion and Future Directions
2-amino-N-(4-bromophenyl)acetamide is a synthetically accessible compound built upon a scaffold of proven biological relevance. While specific data on this molecule is not widely published, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and biological evaluation. The protocols and strategies outlined herein are based on well-established, reliable chemical transformations and drug discovery principles.
Future research should focus on the execution of the proposed synthesis and the systematic biological screening of the compound. The results of these initial assays will dictate the subsequent steps, which could involve the synthesis of an analog library to build structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. The versatility of the N-aryl-2-aminoacetamide scaffold suggests that this compound is a promising starting point for the development of novel therapeutic agents.
References
- Benchchem. (n.d.). A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ChemicalBook. (n.d.). N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- Sigma-Aldrich. (n.d.). N-(2-AMINO-4-BROMOPHENYL)ACETAMIDE.
- PubChemLite. (n.d.). 2-amino-n-(4-bromophenyl)acetamide hydrochloride (C8H9BrN2O).
- Santa Cruz Biotechnology. (n.d.). 2-amino-N-(4-bromophenyl)acetamide hydrochloride.
- The Royal Society of Chemistry. (2014). Supplementary Information.
- RSC Publishing. (n.d.). N-(2-Bromophenyl)-2-(4-formylphenoxy)acetamide (2k) data.
- MDPI. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents.
- PMC (NIH). (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors.
- MDPI. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study.
- DergiPark. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents.
- Benchchem. (n.d.). biological activity of n-[4-(dimethylamino)phenyl]acetamide and its derivatives.
- PubMed. (2024). Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors.
- ResearchGate. (2015). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells.
- ResearchGate. (n.d.). N-Aryl-2-aminobenzimidazoles: Novel, Efficacious, Antimalarial Lead Compounds.
- PubChemLite. (n.d.). N-(2-amino-4-bromophenyl)acetamide (C8H9BrN2O).
Sources
- 1. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - 2-amino-n-(4-bromophenyl)acetamide hydrochloride (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 8. N-(2-AMINO-4-BROMOPHENYL)ACETAMIDE | 36847-83-3 [sigmaaldrich.com]
- 9. PubChemLite - N-(2-amino-4-bromophenyl)acetamide (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Lab Reporter [fishersci.se]
- 12. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study [mdpi.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
2-Amino-N-(4-bromophenyl)acetamide: Structural Profiling, Molecular Formula, and Synthetic Workflows
Executive Summary
In contemporary drug discovery and medicinal chemistry, the rapid assembly of complex molecular architectures relies on robust, bifunctional building blocks. 2-Amino-N-(4-bromophenyl)acetamide (also known as
Molecular Identity and Physicochemical Profiling
The synthetic utility of 2-amino-N-(4-bromophenyl)acetamide is directly encoded in its molecular formula:
The compound is characterized by three distinct functional domains that collectively govern its physicochemical behavior:
-
The Para-Bromophenyl Ring (
) : The bromine atom provides high lipophilicity and serves as a highly specific orthogonal handle for transition-metal-catalyzed cross-coupling. Its para-position relative to the bulky acetamide group minimizes steric hindrance, facilitating high turnover frequencies in downstream coupling events. -
The Amide Linker (-NH-CO-) : The resonance stabilization between the nitrogen lone pair and the carbonyl pi-system restricts bond rotation, imparting conformational rigidity. It also acts as a robust hydrogen-bond donor and acceptor.
-
The Alpha-Amino Group (
) : As a primary aliphatic amine, this moiety acts as a potent, unhindered nucleophile capable of initiating reductive aminations, acylations, or sulfonylations.
Quantitative Data Summary
Table 1: Key Physicochemical and Identity Parameters
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | Represents the exact atomic composition of the free base[1]. | |
| Molecular Weight | 229.07 g/mol | Low molecular weight leaves ample room for fragment growth (Rule of 5 compliance)[2]. |
| CAS Registry Number | 325852-86-6 (Free Base) | Standard identifier for sourcing and database querying[3]. |
| MDL Number | MFCD00790883 | Distinct chemical informatics identifier[1]. |
| H-Bond Donors | 2 | Crucial for target-site binding (kinase hinges, protease active sites). |
| H-Bond Acceptors | 2 | Enhances aqueous solubility parameters despite the lipophilic bromine. |
Synthetic Workflows: Establishing Self-Validating Protocols
To achieve high-purity isolation of 2-amino-N-(4-bromophenyl)acetamide, synthetic routes must balance atom economy with rigorous suppression of side reactions. Below, we detail two field-validated methodologies.
Workflow A: Chloroacetylation Followed by Ammonolysis (Process Chemistry Standard)
This two-step route is highly favored for scale-up because it completely bypasses the need for expensive peptide coupling reagents (such as HATU or EDC) and Boc-deprotection steps, ensuring superior atom economy.
Figure 1: Two-step synthetic workflow for the target compound via early-stage chloroacetylation.
Step-by-Step Methodology:
Phase 1: Nucleophilic Acylation
-
Preparation: Dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Scavenger Addition: Add triethylamine (1.2 eq). Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl liberated during the reaction, preventing the protonation of the aniline starting material which would otherwise drastically reduce nucleophilicity and stall the reaction.
-
Reagent Addition: Chill the reaction vessel to 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise. Causality: Temperature control is critical to mitigate the exothermic nature of acyl chloride addition, preventing polyalkylation and thermal degradation.
-
Self-Validation Check (IPQC): Monitor via TLC (Hexane:EtOAc 3:1). Complete disappearance of the UV-active aniline spot and the appearance of a higher
intermediate confirms full conversion to 2-chloro-N-(4-bromophenyl)acetamide.
Phase 2: Ammonolysis
-
Reagent Introduction: Dissolve the isolated 2-chloro-N-(4-bromophenyl)acetamide in a large excess of ammonia saturated in methanol.
-
Reaction: Stir the mixture at 23 °C for 12–18 hours. Causality: The
-chloro position is heavily activated by the adjacent electron-withdrawing carbonyl. Using a vast stoichiometric excess of ammonia pushes the statistical distribution almost exclusively toward the primary amine, preventing the newly formed product from attacking unreacted starting material to form unwanted secondary amine dimers[4]. -
Self-Validation Check (IPQC): LC-MS analysis of the crude mixture must reveal a molecular ion peak at m/z 229[M+H]+ and 231 [M+2+H]+. The characteristic 1:1 isotopic signature validates both structural formation and the retention of the bromine atom[2].
Workflow B: The Peptide Coupling Route (Discovery Chemistry Standard)
When parallel library synthesis is required, amide bond formation using pre-protected amino acids is utilized.
-
Protocol Summary: The synthesis of amides from a carboxylic acid and an amine requires the activation of the carboxylate[5]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is mixed with N-Boc-glycine and an additive like HOBt. EDC activates the carboxylic acid to an unstable O-acylisourea intermediate, which HOBt intercepts to form an active OBt-ester[5]. 4-Bromoaniline is then added to displace the OBt group, cleanly yielding the Boc-protected precursor. Subsequent cleavage with Trifluoroacetic Acid (TFA) yields the target molecule as a TFA salt.
Downstream Applications in Drug Discovery
The molecular formula
Figure 2: Divergent downstream derivatization pathways utilizing the bifunctional scaffold.
-
Suzuki-Miyaura and Buchwald-Hartwig Couplings: The aryl bromide undergoes rapid oxidative addition with Pd(0) catalysts. Researchers leverage this to append various heteroaromatic rings, expanding the binding footprint of the scaffold for target validation.
-
Library Derivatization via the Glycinamide Core: The primary amine readily reacts with diverse electrophiles (aldehydes, sulfonyl chlorides) allowing rapid mapping of the Structure-Activity Relationship (SAR) space without disrupting the structural integrity of the amide linkage.
References
-
Sigma-Aldrich. "3". Accessed March 2026.
-
EnamineStore. "1". Accessed March 2026.
-
BenchChem. "5". Accessed March 2026.
-
OSTI.gov. "4". Accessed March 2026.
Sources
An In-depth Technical Guide to 2-amino-N-(4-bromophenyl)acetamide Hydrochloride
This guide provides a comprehensive technical overview of 2-amino-N-(4-bromophenyl)acetamide hydrochloride, a compound of interest for researchers and professionals in drug development and chemical biology. This document delves into its chemical and physical properties, outlines a probable synthetic route, discusses analytical characterization methods, and explores its potential applications, all while adhering to the principles of scientific integrity and providing actionable insights.
Executive Summary
2-amino-N-(4-bromophenyl)acetamide hydrochloride is a halogenated acetamide derivative. Its structure, featuring a bromo-substituted phenyl ring and an amino acetamide side chain, suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. The hydrochloride salt form is intended to enhance solubility and stability for research and development purposes. While detailed experimental data for this specific salt is limited in publicly available literature, this guide synthesizes information from related compounds and predictive tools to offer a robust scientific profile.
Chemical and Physical Properties
The fundamental properties of 2-amino-N-(4-bromophenyl)acetamide hydrochloride are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O·HCl | [1] |
| Molecular Weight | 265.53 g/mol | [1] |
| Appearance | Likely a white to off-white crystalline solid, based on related compounds. | Inferred from[2] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Inferred from[3] |
| Storage | Should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5] | [4][5] |
Structural Information:
-
Chemical Name: 2-amino-N-(4-bromophenyl)acetamide hydrochloride[1]
-
InChI Key: AXRMYSHRBDXGGO-UHFFFAOYSA-N[6]
Synthesis and Purification
Proposed Synthetic Workflow
The following diagram illustrates a potential two-step synthesis:
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Bromoethylamine hydrobromide | 2576-47-8 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. PubChemLite - 2-amino-n-(4-bromophenyl)acetamide hydrochloride (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
A Technical Guide to the Spectroscopic Profile of 2-amino-N-(4-bromophenyl)acetamide
Introduction
2-amino-N-(4-bromophenyl)acetamide is a substituted acetamide featuring a primary amine on the acetyl group and a bromophenyl moiety attached to the amide nitrogen. This compound and its analogues are of significant interest to researchers in medicinal chemistry and drug development due to their structural resemblance to known bioactive molecules. The N-phenylacetamide scaffold is a component in various pharmaceuticals, exhibiting a range of biological activities.[1] The precise characterization of such molecules is paramount for ensuring their purity, confirming their identity, and understanding their chemical behavior, which are all critical aspects of the drug discovery and development pipeline.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-amino-N-(4-bromophenyl)acetamide. In the context of novel compound synthesis, it is common for complete spectral data to be absent from commercial databases. Therefore, this guide combines available data from analogous structures with predictive analysis based on fundamental spectroscopic principles to offer a robust characterization framework. We will delve into the anticipated features of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of these spectra, ensuring that researchers can confidently validate their synthetic products.
Molecular Structure and Context
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The structure of 2-amino-N-(4-bromophenyl)acetamide is presented below:
The key structural features that will dictate the spectroscopic output are:
-
The p-substituted bromophenyl ring : This will give rise to a characteristic AA'BB' system in the ¹H NMR spectrum and distinct aromatic signals in the ¹³C NMR spectrum.
-
The amide linkage (-NH-C=O-) : This functional group has prominent features in the IR spectrum and influences the chemical shifts of adjacent protons and carbons in the NMR spectra.
-
The methylene group (-CH₂-) alpha to the carbonyl : This will appear as a singlet in the ¹H NMR spectrum, with its chemical shift influenced by the adjacent carbonyl and amino groups.
-
The primary amino group (-NH₂) : This will present as a broad singlet in the ¹H NMR spectrum and will have characteristic stretching vibrations in the IR spectrum.
A common synthetic route to N-substituted acetamides involves the acylation of an aniline with an appropriate acetyl halide. For 2-amino-N-(4-bromophenyl)acetamide, a plausible synthesis would involve the reaction of 4-bromoaniline with 2-aminoacetyl chloride or a protected version thereof, followed by deprotection. Understanding the synthetic pathway is crucial for anticipating potential impurities that might be observed in the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | Singlet (broad) | 1H | NH (amide) | The amide proton is typically deshielded and appears as a broad singlet. |
| ~7.55 | Doublet | 2H | Ar-H (ortho to NH) | Aromatic protons ortho to the electron-donating amide group. |
| ~7.45 | Doublet | 2H | Ar-H (ortho to Br) | Aromatic protons ortho to the bromine atom. |
| ~3.40 | Singlet | 2H | CH₂ | The methylene protons are adjacent to the carbonyl and amino groups. |
| ~2.50 | Singlet (broad) | 2H | NH₂ | The primary amine protons often appear as a broad, exchangeable singlet. |
Causality in Experimental Choices:
The choice of DMSO-d₆ as a solvent is deliberate. Its ability to form hydrogen bonds helps to resolve the N-H protons of the amide and amine groups, which might otherwise be broadened or exchange with residual water in other solvents like CDCl₃.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~168.5 | C=O (amide) | The carbonyl carbon of the amide is characteristically found in this region. |
| ~138.0 | Ar-C (C-NH) | The aromatic carbon directly attached to the amide nitrogen. |
| ~131.5 | Ar-CH (ortho to Br) | Aromatic carbons ortho to the bromine atom. |
| ~121.0 | Ar-CH (ortho to NH) | Aromatic carbons ortho to the amide nitrogen. |
| ~115.0 | Ar-C (C-Br) | The aromatic carbon bearing the bromine atom, its shift is influenced by the heavy atom effect. |
| ~45.0 | CH₂ | The aliphatic carbon adjacent to the carbonyl and amino groups. |
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (primary amine and amide) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~1660 | Strong | C=O stretching (amide I band) |
| ~1590 | Medium | N-H bending (amine) / C=C stretching (aromatic) |
| ~1540 | Medium | N-H bending (amide II band) |
| ~1070 | Strong | C-Br stretching |
| ~820 | Strong | C-H out-of-plane bending (p-disubstituted ring) |
Causality in Experimental Choices:
The KBr pellet method is a common and robust technique for acquiring IR spectra of solid samples. It minimizes interference from solvents and provides a clear spectrum of the compound in its solid state.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
Caption: Step-by-step process for preparing a KBr pellet for IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 228/230 | [M]⁺ (Molecular ion peak) - The presence of two peaks of nearly equal intensity is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). |
| 185/187 | [M - COCH₂NH₂]⁺ |
| 170/172 | [M - NHCOCH₂NH₂]⁺ |
| 156/158 | [BrC₆H₄NH]⁺ |
| 76 | [C₆H₄]⁺ |
Causality in Experimental Choices:
Electron Ionization (EI) is a standard technique for the analysis of relatively small, volatile organic molecules. It provides a reproducible fragmentation pattern that can be used as a "fingerprint" for the compound.
Experimental Protocol for MS Data Acquisition (EI)
Caption: Generalized workflow for obtaining an electron ionization mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of 2-amino-N-(4-bromophenyl)acetamide, as outlined in this guide, provides a robust framework for its unequivocal identification and characterization. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures, offer a reliable reference for researchers and scientists. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is a cornerstone of scientific integrity and a prerequisite for the advancement of drug development projects. This guide serves as a testament to the power of integrating predictive analysis with rigorous experimental methodology in the pursuit of novel chemical entities.
References
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. Retrieved March 7, 2026, from [Link]
Sources
A Comprehensive Technical Guide to 2-amino-N-(4-bromophenyl)acetamide: Synthesis, Characterization, and Scientific Insights
This document provides an in-depth technical overview of 2-amino-N-(4-bromophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, purification, and comprehensive characterization based on established chemical principles and spectral data from analogous compounds. While direct experimental data for this specific molecule is not widely published, this guide provides robust predicted data and methodologies to enable its synthesis and verification.
Introduction and Rationale
N-arylacetamides are a class of organic compounds that form the backbone of numerous pharmaceuticals and functional materials. The introduction of a bromine atom onto the phenyl ring and an amino group on the acetyl moiety can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic character, and hydrogen bonding capabilities. These modifications can, in turn, modulate its biological activity or material properties. 2-amino-N-(4-bromophenyl)acetamide, in particular, presents an interesting scaffold for further chemical elaboration and screening for potential applications, such as in the development of novel antibacterial agents or as a monomer in polymer synthesis.[1][2]
This guide will detail a reliable synthetic pathway and a comprehensive analytical workflow for the unequivocal identification and purity assessment of 2-amino-N-(4-bromophenyl)acetamide.
Proposed Synthetic Pathway
A logical and efficient two-step synthesis of 2-amino-N-(4-bromophenyl)acetamide is proposed, starting from commercially available 4-bromoaniline. This pathway involves the formation of an intermediate, 2-bromo-N-(4-bromophenyl)acetamide, followed by a nucleophilic substitution with ammonia. This approach is favored for its high anticipated yield and straightforward purification procedures.
Caption: Proposed two-step synthesis of 2-amino-N-(4-bromophenyl)acetamide.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-bromo-N-(4-bromophenyl)acetamide
-
Dissolve 4-bromoaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromoacetyl bromide (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-N-(4-bromophenyl)acetamide. This intermediate can be purified by recrystallization from a suitable solvent system like ethanol/water.[3]
Step 2: Synthesis of 2-amino-N-(4-bromophenyl)acetamide
-
Dissolve the purified 2-bromo-N-(4-bromophenyl)acetamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add an excess of aqueous ammonia (e.g., 28-30% solution, 10-20 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-amino-N-(4-bromophenyl)acetamide.
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 2-amino-N-(4-bromophenyl)acetamide. The following sections detail the expected outcomes from various analytical methods.
Caption: Analytical workflow for the characterization of 2-amino-N-(4-bromophenyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. The predicted ¹H and ¹³C NMR spectra will provide key information about the connectivity of atoms.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | -NH- (Amide) |
| ~7.5 | Doublet | 2H | Ar-H (ortho to -NH) |
| ~7.4 | Doublet | 2H | Ar-H (ortho to -Br) |
| ~3.2 | Singlet | 2H | -CH₂- |
| ~2.5 | Broad Singlet | 2H | -NH₂ (Amino) |
Rationale: The aromatic protons are expected to appear as two doublets due to the para-substitution pattern. The amide proton will be a downfield singlet, and the methylene protons adjacent to the amino group will appear as a singlet. The amino protons will likely be a broad singlet due to exchange.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~138 | Ar-C (C-NH) |
| ~131 | Ar-C (C-H, ortho to -Br) |
| ~121 | Ar-C (C-H, ortho to -NH) |
| ~115 | Ar-C (C-Br) |
| ~45 | -CH₂- |
Rationale: The carbonyl carbon of the amide will be the most downfield signal. The aromatic carbons will have distinct chemical shifts based on their electronic environment, influenced by the bromine and acetamido groups. The methylene carbon will appear in the aliphatic region.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (Amine and Amide) |
| ~1660 | Strong | C=O stretch (Amide I) |
| ~1540 | Medium | N-H bend (Amide II) |
| ~1590, ~1490 | Medium | C=C stretch (Aromatic) |
| ~820 | Strong | C-H bend (p-disubstituted benzene) |
| ~1070 | Medium | C-N stretch |
| ~550 | Medium | C-Br stretch |
Rationale: The presence of both primary amine and secondary amide N-H bonds will result in a broad absorption in the 3400-3200 cm⁻¹ region. The strong amide I band is characteristic of the carbonyl group. The para-substitution pattern on the benzene ring will give a strong out-of-plane C-H bending vibration around 820 cm⁻¹.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Interpretation |
| 229/231 | [M]⁺˙ Molecular ion peak (characteristic isotopic pattern for one bromine atom) |
| 186/188 | [M - CH₂NH]⁺˙ |
| 171/173 | [M - C₂H₃NO]⁺˙ |
| 156/158 | [Br-C₆H₄]⁺ |
| 44 | [CH₂NH₂]⁺ |
Rationale: The molecular ion peak will show a characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for N-arylacetamides include cleavage of the amide bond and loss of small neutral molecules.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₉BrN₂O |
| Molecular Weight | 229.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in alcohols, and insoluble in water. |
Rationale: The physical properties are predicted based on the structure and comparison with similar compounds like N-(4-bromophenyl)acetamide.[7][8] The melting point is a crucial indicator of purity and should be sharp for a pure compound.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, characterization of 2-amino-N-(4-bromophenyl)acetamide. The proposed synthetic route is robust and relies on well-established chemical transformations. The detailed predicted spectral data serves as a benchmark for researchers aiming to synthesize and characterize this compound.
Experimental verification of the proposed synthesis and the predicted analytical data is the immediate next step. Following successful synthesis and characterization, 2-amino-N-(4-bromophenyl)acetamide can be evaluated for its potential biological activities, particularly as an antibacterial agent, or explored as a monomer for the synthesis of novel polymers with tailored properties.
References
-
Chegg. (2023, November 21). N-(4-bromophenyl)acetamide ir spectrum. Retrieved from [Link]
-
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
Journal of Integrated Science and Technology. (2016, September 17). A review on Synthesis of Aminoacetanilides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)acetamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. PubMed Central. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. irejournals.com [irejournals.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chegg.com [chegg.com]
- 6. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 7. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetamide, N-(4-bromophenyl)- (CAS 103-88-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
solubility and stability of 2-amino-N-(4-bromophenyl)acetamide
An In-Depth Technical Guide on the Solubility and Stability Dynamics of 2-Amino-N-(4-bromophenyl)acetamide
Executive Summary
As a versatile structural building block in pharmaceutical synthesis and medicinal chemistry, 2-amino-N-(4-bromophenyl)acetamide (often referred to as N1-(4-bromophenyl)glycinamide) presents unique physicochemical challenges. Combining a lipophilic aryl bromide with a polar, reactive glycinamide moiety, this molecule undergoes dynamic pH-dependent phase and structural changes.
In this whitepaper, we deconstruct the causality behind the compound's thermodynamic solubility and degradation pathways. By establishing rigorous, self-validating experimental protocols, we provide researchers with actionable strategies to stabilize the compound, prevent unwanted dimerization, and optimize its handling in both solution and solid states.
Physicochemical Profiling & Structural Dynamics
To predict and manipulate the behavior of 2-amino-N-(4-bromophenyl)acetamide, one must first understand the opposing forces within its molecular architecture. The 4-bromophenyl ring imparts significant lipophilicity and structural rigidity, directly suppressing aqueous solubility. Conversely, the primary aliphatic amine dictates a highly pH-dependent solubility profile.
When the amine is unprotonated (free base form), the compound relies heavily on organic co-solvents for dissolution. Protonating the amine to form a hydrochloride salt drastically shifts the partition coefficient (LogD), facilitating hydration[1][2].
Table 1: Comparative Physicochemical Data
| Property | 2-Amino-N-(4-bromophenyl)acetamide (Free Base) | 2-Amino-N-(4-bromophenyl)acetamide HCl |
| CAS Number | 325852-86-6 | 1181458-36-5[1] |
| Molecular Formula | C8H9BrN2O | C8H10BrClN2O |
| Molecular Weight | 229.08 g/mol | 265.54 g/mol [2] |
| Aqueous Solubility (pH 7.4) | < 0.3 mg/mL (LogS ≈ -3.07)[3] | > 10.0 mg/mL |
| pKa (Primary Amine) | ~ 8.0 - 8.2 | N/A (Already protonated) |
| Physical State | White to off-white crystalline solid | White crystalline powder |
Causality Insight: The fundamental reason formulation scientists overwhelmingly prefer the hydrochloride salt over the free base is two-fold: not only does the salt form overcome the thermodynamic barrier to aqueous hydration, but it also chemically masks the nucleophilic nitrogen, effectively shutting down intrinsic degradation pathways[1].
Mechanisms of Degradation & Instability
The stability of 2-amino-N-(4-bromophenyl)acetamide is threatened by three distinct chemical vulnerabilities, each triggered by specific environmental stressors: pH extremes, concentration, and ultraviolet (UV) exposure.
A. pH-Driven Amide Hydrolysis
The N-phenylacetamide linkage is generally stable at near-neutral pH. However, under strongly acidic (pH < 2) or strongly basic (pH > 10) conditions, the electron-withdrawing nature of the 4-bromo substituent slightly activates the amide carbonyl. Hydrolytic cleavage yields 4-bromoaniline and glycine.
B. Diketopiperazine (DKP) Formation (Self-Condensation)
This is the most critical degradation pathway for alpha-aminoamides. If stored or formulated as a free base (pH > 8.0), the un-ionized primary amine of one molecule acts as a nucleophile, attacking the amide carbonyl of an adjacent molecule. This intermolecular self-condensation rapidly forms a stable 2,5-diketopiperazine (DKP) derivative while ejecting 4-bromoaniline[4][5]. This dictates the mandate for acidic to neutral storage.
C. Photodegradation of the Aryl Bromide
Aryl bromides are inherently susceptible to photolytic cleavage. Exposure to UV light (<300 nm) induces homolytic cleavage of the carbon-bromine (C-Br) bond. The resulting transient aryl radicals can abstract hydrogen from the surrounding solvent or oligomerize, producing complex, insoluble degradants[6][7].
Figure 1: Primary degradation pathways of 2-amino-N-(4-bromophenyl)acetamide.
Experimental Workflows & Protocols
To ensure rigorous data integrity, protocols must be designed as self-validating systems . This implies incorporating integrated mass-balance checks to differentiate between chemical degradation and physical precipitation.
Protocol 1: Thermodynamic Solubility Profiling with Mass Balance
Objective: Determine the pH-solubility curve while verifying that compound loss is due to equilibrium limits, not degradation.
-
Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).
-
Saturation: Weigh an excess of 2-amino-N-(4-bromophenyl)acetamide HCl (approx. 20 mg) into sealed amber glass vials to prevent photolysis. Add 1.0 mL of respective buffers.
-
Equilibration: Agitate at 37°C for 24 hours at 300 RPM.
-
Phase Separation: Centrifuge at 14,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).
-
Quantification (LC-UV): Analyze the supernatant using RP-HPLC (C18 column, detection at 254 nm).
-
Self-Validation Step: Dissolve the remaining solid pellet in 1 mL of DMSO and analyze. Calculate the total mass recovered (Supernatant + Pellet). If the combined mass is <98% of the input, chemical degradation (e.g., DKP formation at pH 9.0) occurred during equilibration, and the supernatant concentration represents kinetic stability rather than purely thermodynamic solubility.
Figure 2: Self-validating thermodynamic solubility workflow integrating a mass-balance check.
Protocol 2: Forced Degradation (Stress Testing)
Objective: Isolate specific degradants for LC-MS library building.
-
Acid/Base Stress: Treat 1 mg/mL solutions with 0.1 N HCl or 0.1 N NaOH. Incubate at 60°C for 3 days. Expect hydrolysis products (4-bromoaniline, MW 172.0 g/mol ).
-
Thermal/Solid-State Stress: Spread 10 mg of the free base powder in a thin layer in a petri dish. Expose to 80°C and 75% Relative Humidity for 7 days. Expect DKP generation due to nucleophilic mobility[5].
-
Photolytic Stress (ICH Q1B): Expose a 1 mg/mL aqueous solution (in a quartz cuvette) to combined UV/Vis light targeting an overall illumination of 1.2 million lux hours and 200 watt hours/square meter of near UV. Expect dehalogenation and radical coupling artifacts[6][7].
-
Analysis: Run all samples through LC-MS (ESI+) to map the m/z shifts against the parent mass (229.08 Da).
Formulation & Storage Best Practices
Based on the established chemical behaviors, the following standards must be implemented for maintaining the integrity of 2-amino-N-(4-bromophenyl)acetamide:
-
Salt Form Mandate: Always store and procure the molecule as a hydrochloride salt (CAS 1181458-36-5). If the free base is synthesized, convert it to the HCl salt immediately by purging the organic layer with anhydrous HCl gas prior to precipitation.
-
Light Protection: Utilize amber glass or opaque high-density polyethylene (HDPE) containers. Prolonged exposure to ambient laboratory lighting is sufficient to initiate C-Br homolytic cleavage over a span of months.
-
Moisture Exclusion: Lyophilize aqueous stocks if long-term storage is required. In the solid state, residual moisture acts as an interfacial solvent that facilitates the nucleophilic attack required for DKP formation. Store desiccated at -20°C.
-
Buffer Selection: For in vitro assays requiring solution stability over days, formulate the compound in mildly acidic buffers (pH 4.0 - 5.5). Avoid phosphate buffered saline (PBS) at pH 7.4 if the assay exceeds 48 hours, as the free amine equilibrium fraction will gradually catalyze dimerization.
References
1.[1] "2-amino-N-(4-bromophenyl)acetamide hydrochloride | 1181458-36-5". molaid.com. Available at: 2.[2] "N-(2-Amino-4-bromophenyl)-N,N-dimethylamine". MilliporeSigma. Available at: 3. "2-amino-N-(4-bromophenyl)acetamide,325852-86-6". 上海康满林 (shachemlin.com). Available at: 4.[3] "CAS:132530-67-7, N,N'-(4,6-二溴 - 毕得医药". bidepharm.com. Available at: 5. "Amines - Nomenclature, Preparation and Properties". NCERT. Available at: 6.[6] "Catalytic C−H arylation of an activated aryl bromide in the presence of...". ResearchGate. Available at: 7.[7] "General method for carbon–heteroatom cross-coupling reactions via semiheterogeneous red-light metallaphotocatalysis". PMC. Available at: 8.[4] "Diketopiperazines". Baran Lab. Available at: 9.[5] "Formation of oligopeptides in high yield under simple programmable conditions". PMC. Available at:
Sources
- 1. 2-amino-N-(4-bromophenyl)acetamide hydrochloride - CAS号 1181458-36-5 - 摩熵化学 [molaid.com]
- 2. N-(2-Amino-4-bromophenyl)-N,N-dimethylamine synonym | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS:132530-67-7, N,N'-(4,6-二溴-1,3-亚苯基)二乙酰胺-毕得医药 [bidepharm.com]
- 4. baranlab.org [baranlab.org]
- 5. Formation of oligopeptides in high yield under simple programmable conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. General method for carbon–heteroatom cross-coupling reactions via semiheterogeneous red-light metallaphotocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of N-phenylacetamide Derivatives: A Technical Guide for Researchers
Introduction: The Versatility of the N-phenylacetamide Scaffold
The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution on the phenyl ring and the acetamide nitrogen have led to the discovery of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the primary mechanisms of action of N-phenylacetamide derivatives, focusing on their roles as anticonvulsants, analgesics, and antimicrobials. Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights, presents detailed experimental protocols for their elucidation, and offers a curated view of the structure-activity relationships that govern their therapeutic potential.
Anticonvulsant Activity: Modulating Neuronal Excitability
A significant number of N-phenylacetamide derivatives exhibit potent anticonvulsant properties, primarily by modulating neuronal excitability through two distinct mechanisms: blockade of voltage-gated sodium channels and interaction with the synaptic vesicle protein 2A (SV2A).
Voltage-Gated Sodium Channel Blockade
The primary mechanism for many anticonvulsant N-phenylacetamide derivatives is the inhibition of voltage-gated sodium channels (VGSCs).[1][2] These channels are crucial for the initiation and propagation of action potentials. By binding to VGSCs, these derivatives stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizure activity.[2] This action is often voltage-dependent, with a higher affinity for channels in a depolarized (inactivated) state, which is more prevalent during the high-frequency neuronal firing seen in epilepsy.
-
Lipophilicity: Increased lipophilicity of the amine portion of the molecule often correlates with more potent Na+ channel blockade.[3]
-
Aromaticity: The presence of a phenyl ring near the amine group can enhance inhibitory potency.[3]
-
Linker Length: A three-carbon spacer between the amide and amine functionalities is often optimal for activity.[3]
-
Amide Substitution: A secondary amide linkage is generally preferred over a tertiary one.[3]
The gold standard for characterizing the interaction of compounds with voltage-gated sodium channels is the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane.
Caption: Levetiracetam's interaction with SV2A.
Analgesic Activity: Targeting Pain and Inflammation
Certain N-phenylacetamide derivatives have demonstrated significant analgesic and anti-inflammatory properties, acting through mechanisms that are distinct from their anticonvulsant effects. The two primary pathways implicated are the inhibition of cyclooxygenase (COX) enzymes and the modulation of the endocannabinoid system via inhibition of fatty acid amide hydrolase (FAAH).
Cyclooxygenase (COX) Inhibition
A number of N-phenylacetamide derivatives exert their analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. [4]COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. [4]By blocking the production of prostaglandins, these compounds can alleviate pain and reduce inflammation, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs).
The inhibitory activity of N-phenylacetamide derivatives against COX-1 and COX-2 can be determined using commercially available colorimetric or fluorometric assay kits.
Caption: Workflow for COX Inhibition Assay.
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions (e.g., assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, and colorimetric substrate).
-
Prepare serial dilutions of the N-phenylacetamide test compound and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme solution.
-
Add the test compound dilutions or the solvent control to the appropriate wells.
-
Incubate the plate at 25°C for 5 minutes.
-
Add the colorimetric substrate solution to each well.
-
Initiate the reaction by adding the arachidonic acid solution to each well.
-
Incubate the plate for a further 5 minutes at 25°C.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the solvent control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition
An emerging mechanism for the analgesic and anti-inflammatory effects of some N-phenylacetamide derivatives is the inhibition of fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, which can then activate cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects. This indirect modulation of the endocannabinoid system offers a promising therapeutic strategy with a potentially lower risk of the psychoactive side effects associated with direct CB1 receptor agonists.
The inhibitory potential of N-phenylacetamide derivatives against FAAH can be assessed using a fluorometric assay that measures the hydrolysis of a synthetic substrate.
Caption: Workflow for FAAH Inhibition Assay.
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's protocol (e.g., FAAH assay buffer, FAAH enzyme, fluorogenic FAAH substrate).
-
Prepare serial dilutions of the N-phenylacetamide test compound and a known FAAH inhibitor (e.g., URB597) in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the FAAH enzyme and the test compound dilutions or vehicle control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm).
-
Determine the reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of FAAH inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.
-
Antimicrobial Activity: Combating Bacterial Pathogens
The N-phenylacetamide scaffold has also been explored for its antimicrobial potential, with derivatives showing activity against a range of bacterial pathogens. The identified mechanisms of action are diverse and target essential bacterial processes.
Inhibition of Bacterial Cell Division (FtsZ Inhibition)
Some N-phenylacetamide derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein. FtsZ is a bacterial homolog of tubulin and is essential for the formation of the Z-ring, a structure that constricts during cell division. By inhibiting FtsZ polymerization, these compounds prevent the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.
Disruption of Bacterial Cell Membranes
Another proposed mechanism of antimicrobial action for certain N-phenylacetamide derivatives is the disruption of the bacterial cell membrane. [5][6]These compounds may interact with the lipid bilayer of the bacterial membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell lysis. [6][7]Scanning electron microscopy studies have provided visual evidence of cell membrane rupture in bacteria treated with these derivatives. [5][6]
The standard method for determining the in vitro antimicrobial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC Determination.
-
Preparation:
-
Prepare a stock solution of the N-phenylacetamide derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension.
-
Include a positive control well (bacteria and medium only) and a negative control well (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the biological activities of various N-phenylacetamide derivatives.
Table 1: Anticonvulsant and Sodium Channel Blocking Activity
| Compound Class | Test System | Endpoint | Value | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | MES test (mice) | ED50 | 100-300 mg/kg | [8] |
| Diphenylacetic acid derivatives | Veratridine-induced Na+ influx (CHO cells) | IC50 | Potent (specific values not provided) | [3] |
Table 2: Analgesic and Anti-inflammatory Activity
| Compound Class | Target | Endpoint | Value | Reference |
| 2-chloro-N,N-diphenylacetamide derivatives | In vivo analgesia (hot plate) | - | Comparable to diclofenac | [4] |
| N-phenyl-acetamide sulfonamide derivatives | In vivo analgesia | ID50 | 5.81 µmol/kg (for LASSBio-1300) | [9] |
Table 3: Antimicrobial Activity
| Compound Class | Bacterial Strain | Endpoint | Value (µg/mL) | Reference |
| N-phenylacetamide with 4-arylthiazole | Xanthomonas oryzae pv. oryzae | EC50 | 156.7 µM (for compound A1) | [10] |
| 2-chloro-N-phenylacetamide | Aspergillus niger | MIC | 32-256 | [11] |
Conclusion: A Scaffold for Future Drug Discovery
The N-phenylacetamide scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The diverse mechanisms of action, spanning from the modulation of ion channels and synaptic proteins in the central nervous system to the inhibition of key enzymes in pain and inflammation pathways and the disruption of essential processes in microbial pathogens, underscore the rich chemical space that can be explored. The detailed experimental protocols and structure-activity relationship insights provided in this guide are intended to empower researchers to further investigate and optimize N-phenylacetamide derivatives. A thorough understanding of their molecular mechanisms is paramount for the rational design of next-generation therapeutics with enhanced efficacy and improved safety profiles. The continued exploration of this chemical class holds significant promise for addressing unmet medical needs across a range of diseases.
References
-
Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. [Link]
-
The Synaptic Vesicle Protein SV2A Is the Binding Site for the Antiepileptic Drug Levetiracetam. (2004). PNAS. [Link]
-
What is the mechanism of Levetiracetam? (2024). Patsnap Synapse. [Link]
-
Nowack, A., et al. (2019). Levetiracetam inhibits SV2A-synaptotagmin interaction at synapses that lack SV2B. bioRxiv. [Link]
-
Research reveals structural mechanism behind anti-epilepsy therapies. (2025). St. Jude Children's Research Hospital. [Link]
-
Kaminski, K., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]
-
Barreiro, E. J., et al. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. PubMed. [Link]
-
Zhou, X., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]
-
Zhou, X., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. [Link]
-
Synthesis, Anticonvulsant and Toxicity Evaluation of Newer 2-[4-(3-Substituted Phenylacryloyl) Phenylamino]-NSubstituted Phenyl Acetamide Derivatives. (2026). ResearchGate. [Link]
-
Zhou, X., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. [Link]
-
Membrane disruption and permeabilization. (n.d.). ResearchGate. [Link]
-
de Oliveira, V. M., et al. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Taylor & Francis Online. [Link]
-
Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. (2009). ResearchGate. [Link]
-
Dalkara, S., et al. (2004). The Synthesis and Anticonvulsant Activity of Some omega-phthalimido-N-phenylacetamide and Propionamide Derivatives. PubMed. [Link]
-
Roufos, I., et al. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. PubMed. [Link]
-
N- (substituted) acetamide Derivatives as a potent Analgesic agent. (2020). Research Journal of Pharmacy and Technology. [Link]
-
Latest developments on the mechanism of action of membrane disrupting peptides. (n.d.). SpringerLink. [Link]
-
Yele, V., et al. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Microbiology. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2025). ResearchGate. [Link]
-
Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. (2018). PMC. [Link]
-
Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (2020). PMC. [Link]
-
The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. (2022). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
2-amino-N-(4-bromophenyl)acetamide as a precursor in synthesis
An In-depth Technical Guide
Harnessing the Synthetic Potential of 2-amino-N-(4-bromophenyl)acetamide: A Technical Guide for Precursor-Driven Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
2-amino-N-(4-bromophenyl)acetamide is a strategically designed chemical intermediate poised for significant utility in medicinal chemistry and drug development. Its molecular architecture, featuring a nucleophilic primary amine, a hydrogen-bonding acetamide backbone, and a versatile bromophenyl ring, offers multiple reaction handles for derivatization and scaffold development. This guide provides a comprehensive technical overview of this precursor, beginning with its fundamental properties and synthesis. It further elucidates its core applications in the synthesis of diverse, biologically active molecules, including potential antimicrobial and anticonvulsant agents. By presenting detailed synthetic protocols, reaction workflows, and causality-driven explanations, this document serves as a practical resource for scientists seeking to leverage this precursor in the design and synthesis of novel therapeutic candidates.
Physicochemical Profile and Strategic Importance
2-amino-N-(4-bromophenyl)acetamide is a bifunctional molecule whose value lies in the orthogonal reactivity of its constituent parts. A thorough understanding of its structure is paramount to exploiting its synthetic potential.
The molecule's structure incorporates three key functional regions:
-
The Primary Amino Group (-NH₂): This group serves as a potent nucleophile and a basic center, making it an ideal site for N-alkylation, N-acylation, and for constructing heterocyclic systems.
-
The Acetamide Linkage (-NH-C=O): This stable amide bond provides structural rigidity and participates in hydrogen bonding, a critical interaction for ligand-receptor binding in many biological systems.[1]
-
The 4-Bromophenyl Ring: The bromine atom is a key functional handle. It activates the ring for certain reactions and serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.[1] Its presence also contributes to the lipophilicity of the resulting derivatives.
Caption: Molecular structure and key functional regions of 2-amino-N-(4-bromophenyl)acetamide.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O | [2] |
| Molecular Weight | 229.08 g/mol | [3] |
| Physical Form | Solid | [3] |
| InChIKey | XXFWFNJJXCYQNG-UHFFFAOYSA-N | [3] |
| CAS Number | 36847-83-3 | [3] |
Synthesis of the Core Precursor
The synthesis of 2-amino-N-(4-bromophenyl)acetamide is efficiently achieved via a two-step process starting from commercially available 4-bromoaniline. This pathway first involves the introduction of the α-haloacetamide moiety, followed by a nucleophilic substitution to install the primary amine.
Step 1: Synthesis of 2-bromo-N-(4-bromophenyl)acetamide The initial step is a standard acylation of 4-bromoaniline with a bromoacetyl halide, typically bromoacetyl chloride or bromide.[4] The reaction proceeds readily, with the lone pair of the aniline nitrogen attacking the electrophilic carbonyl carbon of the acyl halide.
Step 2: Amination of 2-bromo-N-(4-bromophenyl)acetamide The α-bromo group is a potent electrophile, readily displaced by nitrogen nucleophiles. The introduction of the primary amino group can be achieved through various methods, such as reaction with ammonia or, more controllably, with a protected amine equivalent followed by deprotection. A direct and effective approach, adapted from methodologies for analogous chloro-compounds, involves reaction with various amines.[5] For the parent amino compound, a reagent like aqueous ammonia can be used.
Caption: Two-step synthetic workflow for 2-amino-N-(4-bromophenyl)acetamide.
The Precursor in Action: Key Synthetic Transformations and Applications
The true utility of 2-amino-N-(4-bromophenyl)acetamide is demonstrated by its versatile reactivity in constructing molecules with significant biological relevance.
Building Complexity via the Amino Group
The primary amine is the most common site for initial derivatization, allowing for the extension of the molecular framework and the introduction of new pharmacophoric elements.
-
N-Alkylation & N-Acylation: Reaction with various electrophiles (alkyl halides, acyl chlorides) can generate extensive libraries of derivatives. This approach has been successfully used to synthesize novel N-phenylacetamide derivatives with potent anticonvulsant activity.[6] The introduction of different side chains allows for the fine-tuning of properties like solubility, cell permeability, and target binding affinity.
-
Heterocycle Formation: The 1,2-diamine-like arrangement relative to the aniline nitrogen makes it a suitable building block for synthesizing heterocyclic rings, such as benzimidazoles or quinoxalines, upon reaction with appropriate dicarbonyl compounds or their equivalents.
Leveraging the Bromophenyl Ring for C-C and C-N Bond Formation
The bromine atom on the phenyl ring is a linchpin for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the fusion of the core acetamide scaffold with other complex fragments.
-
Suzuki Coupling: Reaction with boronic acids or esters enables the formation of new carbon-carbon bonds, introducing new aryl or heteroaryl moieties. This strategy is a cornerstone in the synthesis of kinase inhibitors, where the pyridine core of analogous bromo-substituted acetamides serves as a common scaffold.[1] The N-(phenyl)acetamide substructure can contribute to binding within the ATP-binding pocket of kinases through hydrogen bonding.[1]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, linking the bromophenyl ring to a wide range of primary or secondary amines. This is a powerful method for introducing diversity and modulating the electronic and steric properties of the final compound.
Case Studies: Detailed Experimental Protocols
The following protocols are representative examples of how 2-amino-N-(4-bromophenyl)acetamide can be employed in synthesis.
Protocol A: Synthesis of a 2-(Dialkylamino)-N-(4-bromophenyl)acetamide Derivative (Antimicrobial Candidate)
This protocol is adapted from the synthesis of related N-(p-chlorophenyl)acetamide derivatives, which have demonstrated antibacterial activity.[5] It showcases the nucleophilic substitution at the α-carbon. Note: This protocol begins with the brominated intermediate.
-
Reagents & Materials:
-
2-bromo-N-(4-bromophenyl)acetamide (1.0 eq)
-
Desired secondary amine (e.g., piperidine, morpholine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dichloromethane (DCM) or Acetone as solvent
-
-
Procedure:
-
To a solution of 2-bromo-N-(4-bromophenyl)acetamide in the chosen solvent, add the secondary amine and potassium carbonate.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid potassium carbonate and salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Causality & Validation:
-
Potassium Carbonate: Acts as a mild base to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. Its insolubility in many organic solvents simplifies removal.
-
Validation: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the incorporation of the amine and the loss of the α-bromine.[5]
-
Protocol B: Synthesis of a Novel 4'-Substituted Derivative via Suzuki Coupling (Kinase Inhibitor Scaffold)
This protocol illustrates the power of using the aryl bromide as a synthetic handle for diversification, a key strategy in building kinase inhibitors.[1]
-
Reagents & Materials:
-
2-amino-N-(4-bromophenyl)acetamide (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
-
Procedure:
-
In a reaction vessel, combine 2-amino-N-(4-bromophenyl)acetamide, the boronic acid, the base, and the solvent system.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst to the mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality & Validation:
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active species in the catalytic cycle.
-
Base: Required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the Suzuki cycle.
-
Validation: Successful coupling is confirmed by mass spectrometry (increase in molecular weight corresponding to the added aryl group) and NMR spectroscopy (disappearance of the C-Br bond and appearance of new aromatic proton signals).
-
Conclusion and Future Outlook
2-amino-N-(4-bromophenyl)acetamide stands out as a high-potential precursor for the synthesis of novel, biologically active compounds. Its dual reactivity allows for a modular "plug-and-play" approach to chemical synthesis, enabling the rapid generation of diverse molecular libraries. The amino group provides a vector for building side chains and heterocycles, while the bromophenyl ring opens the door to the vast possibilities of modern cross-coupling chemistry.
Future research should focus on exploring the full synthetic scope of this precursor in creating libraries targeted against a wider range of diseases, including cancer, neurological disorders, and infectious diseases. The development of derivatives as kinase inhibitors, anticonvulsants, and antimicrobial agents represents just the beginning of its potential contribution to the field of drug discovery.
References
- N-(4-Bromopyridin-2-yl)acetamide: A Synthetic Intermediate in Drug Discovery - Benchchem.
- Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - MDPI.
- Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC.
- Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents.
- 2-Bromo-N-(4-bromophenyl)acetamide - PMC.
- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals.
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC.
- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw-jA2tUdwap3aFcXEOtK_qLBUORvCO-bCnBrIHw53qCaYo4Esp6uuH2Ov_FW35g9ezCpmjowkcBGO9AvCSEyfbkk4xrEWHZ5a-zW2Plnr8gRcMnTwrnfIWY7yoJDqv4VbJSV7yR7WlKYfHs44r8rovnh5hFkDTguJq1gC9iSvOwWYT6VzK5kIiw3YSszLPazDRFlkA2nFChlDaNZm3vfKpTdj4ZlT3MO6DuCaieBPAiUIZJjHZL0DWeS3xdrSozJOBQBMTWasmv9moh5P7k_w_8RTEQ==
- Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives.
- A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - RSC Publishing.
- N-(2-amino-4-bromophenyl)acetamide (C8H9BrN2O) - PubChemLite.
- Article - Synthesis and antimicrobial evaluation of new-[2-amino-4- (4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFH6ZO3cdQ9Nxa-SNHE5cTMKuzYrTNyqfrhxPQxlSeEpLY6YpUucrpRMkNtOdeUo8-v25h-lgQr1R9XSgTWvZrIkTRRqXhueZXAfglZEiblCm7ibP0NS-fpz6fpPcXUCba1HNziLyIS5yFmOjHGg34GMJgt54V45xKmY-m2fB1XgG2u927
- 2-amino-N-(4-bromophenyl)acetamide hydrochloride | SCBT - Santa Cruz Biotechnology.
- N-(2-AMINO-4-BROMOPHENYL)ACETAMIDE | 36847-83-3 - Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - N-(2-amino-4-bromophenyl)acetamide (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. N-(2-AMINO-4-BROMOPHENYL)ACETAMIDE | 36847-83-3 [sigmaaldrich.com]
- 4. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irejournals.com [irejournals.com]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Two-Step Synthesis of 2-amino-N-(4-bromophenyl)acetamide
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, field-validated protocol for the synthesis of 2-amino-N-(4-bromophenyl)acetamide, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, commencing with the acylation of 4-bromoaniline to yield the key intermediate, N-(4-bromophenyl)-2-chloroacetamide, followed by a nucleophilic substitution with ammonia to afford the final product. This guide emphasizes the underlying chemical principles, safety considerations, and detailed procedural steps to ensure reproducibility and high yield.
Introduction and Significance
2-amino-N-(4-bromophenyl)acetamide and its derivatives are important structural motifs in the development of novel therapeutic agents and functional materials. The presence of a primary amine, an amide linkage, and a brominated aromatic ring provides multiple points for further chemical modification, making it a versatile intermediate for constructing more complex molecular architectures. The classical approach to synthesizing α-amino amides, such as the target compound, often involves the preparation of an α-halo amide intermediate followed by amination.[1] This two-step method is reliable, scalable, and utilizes readily available starting materials.
This protocol details a validated pathway that first involves the formation of an amide bond between 4-bromoaniline and chloroacetyl chloride, followed by the displacement of the α-chloro substituent with an amino group.
Overall Synthetic Workflow
The synthesis is performed in two distinct experimental stages:
-
Step 1: Synthesis of the intermediate, N-(4-bromophenyl)-2-chloroacetamide.
-
Step 2: Amination of the intermediate to yield the final product, 2-amino-N-(4-bromophenyl)acetamide.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of N-(4-bromophenyl)-2-chloroacetamide
Principle and Rationale
This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2][3] Triethylamine, a non-nucleophilic organic base, is added to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion. Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both reactants. The reaction is initiated at 0°C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Bromoaniline | 172.03 | 4.12 g | 23.95 | 1.0 |
| Chloroacetyl Chloride | 112.94 | 2.71 g (1.82 mL) | 23.95 | 1.0 |
| Triethylamine (TEA) | 101.19 | 2.91 g (4.0 mL) | 28.74 | 1.2 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
| 1N Hydrochloric Acid | - | ~200 mL | - | - |
Detailed Experimental Protocol
-
To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4-bromoaniline (4.12 g, 23.95 mmol).[4]
-
Dissolve the 4-bromoaniline in 50 mL of dichloromethane.
-
While stirring, add triethylamine (2.91 g, 28.74 mmol) to the solution.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Add chloroacetyl chloride (2.71 g, 23.95 mmol) dropwise to the cooled, stirring solution over 10-15 minutes. A precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Continue stirring the reaction mixture for 16 hours at room temperature.[4]
-
Workup: Dilute the reaction mixture with an additional 100 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel and wash twice with 100 mL portions of 1N HCl to remove excess triethylamine and its salt.
-
Wash the organic layer with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The resulting solid is N-(4-bromophenyl)-2-chloroacetamide, which can be used in the next step, often without further purification. A high yield of approximately 97% is expected.[4]
Part 2: Synthesis of 2-amino-N-(4-bromophenyl)acetamide
Principle and Rationale
This step involves a nucleophilic substitution reaction, where the chloride on the α-carbon (the carbon adjacent to the carbonyl group) is displaced by an amino group.[1] Ammonia (NH₃) serves as the nucleophile.[5] A large excess of ammonia is crucial for two reasons: firstly, to ensure it outcompetes the product amine in reacting with the starting material (preventing dialkylation), and secondly, to act as a base to neutralize the ammonium chloride formed, thereby liberating the free amine product and driving the reaction forward.[6] Methanol is a suitable solvent as it dissolves the chloro-amide intermediate and is miscible with aqueous ammonia.
Caption: Mechanism for the amination of the chloro-amide intermediate.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (Assumed from Step 1) | Moles (mmol) | Equiv. |
| N-(4-bromophenyl)-2-chloroacetamide | 248.51 | 5.74 g | 23.1 | 1.0 |
| Aqueous Ammonia (28-30%) | 17.03 (NH₃) | 100 mL | ~1480 | ~64 |
| Methanol | 32.04 | 100 mL | - | - |
Detailed Experimental Protocol
-
In a 500 mL round-bottomed flask equipped with a magnetic stir bar, dissolve the N-(4-bromophenyl)-2-chloroacetamide (5.74 g, 23.1 mmol) from Part 1 in 100 mL of methanol.
-
To this stirring solution, add 100 mL of concentrated aqueous ammonia (28-30%).
-
Seal the flask (e.g., with a rubber septum secured with wire or a screw-cap) to prevent the escape of ammonia gas. Caution: This reaction generates pressure; ensure the vessel is appropriate and perform in a well-ventilated fume hood.
-
Stir the mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, transfer the reaction mixture to a large beaker or flask in a fume hood and allow the excess ammonia and methanol to evaporate. This can be expedited by gentle warming (e.g., 40°C water bath) or by using a rotary evaporator with appropriate trapping for ammonia.
-
Once the volume is significantly reduced, a precipitate of the product should form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove any remaining ammonium salts.
-
Dry the solid product under vacuum to yield 2-amino-N-(4-bromophenyl)acetamide.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. For the final product, the appearance of a singlet corresponding to the -CH₂-NH₂ group and the disappearance of the singlet for the -CH₂-Cl group will be indicative of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches (amine and amide), C=O stretch (amide), and C-Br stretch.
-
Melting Point Analysis: To assess the purity of the final product.
Safety and Handling
-
Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. Handle exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
4-Bromoaniline: Toxic upon inhalation, ingestion, and skin contact. Handle with appropriate PPE.
-
Triethylamine: Flammable and corrosive. Use in a well-ventilated area.
-
Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.
-
Concentrated Ammonia: Corrosive and causes severe respiratory irritation. Handle exclusively in a fume hood. The amination reaction can build pressure and must be conducted in a vessel that can withstand it or is appropriately vented.
References
-
Al-Masoudi, N. A., & Shaker, Y. M. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3097. Retrieved from [Link]
-
Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. Molecules, 18(10), 12422–12461. Retrieved from [Link]
-
All about chemistry. (2021, May 23). Amination of Alfa Halo acids # Strecker's synthesis of amino acid# Mechanism [Video]. YouTube. Retrieved from [Link]
-
Tang, W., et al. (2012). N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 89, 422. Retrieved from [Link]
-
Wang, D., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Synlett, 29(08), 1052-1056. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
Gowda, B. T., et al. (2007). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4316. Retrieved from [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. International Journal of Scientific Research in Science and Technology, 3(12). Retrieved from [Link]
-
Bio science. (2020, June 5). Amination of Alpha - Halogenic acids | Synthesis of Alanine, Glycine, Valine and Leucine [Video]. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-amino-4-bromophenyl)acetamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]
-
MDPI. (2025, November 12). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Retrieved from [Link]
- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Liu, Y., et al. (2021). Free Amino Group Transfer via α-Amination of Native Carbonyls. Angewandte Chemie International Edition, 60(30), 16465–16470. Retrieved from [Link]
Sources
- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
Application Note: High-Throughput Screening and Profiling Assays for Acetamide Pharmacophores
Target Audience: Researchers, Scientists, and Drug Development Professionals Application Focus: Cytotoxicity, Anti-Inflammatory (COX-1/COX-2), and Anticancer Activity Validation
Introduction & Pharmacological Rationale
Acetamide derivatives represent a highly versatile structural class in medicinal chemistry, extensively synthesized for their diverse therapeutic profiles, notably their 1[1]. A critical aspect of developing novel acetamide compounds—such as 1,3,4-thiadiazole-acetamide hybrids—is evaluating their selective cytotoxicity. These compounds frequently exhibit robust efficacy against cancer cell lines (e.g., MCF-7, MDA-MB-231) while requiring parallel evaluation against non-tumorigenic fibroblasts (e.g., NIH-3T3) to 2[2]. For instance, certain derivatives bearing trifluoromethylphenyl acetamide motifs demonstrate 3[3].
Simultaneously, acetamides are pivotal in anti-inflammatory drug discovery. The central design mechanism relies on the selective inhibition of Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1). By masking or replacing traditional carboxylic acid moieties with an acetamide linker, researchers prevent salt bridge formation with the Arg120 residue in the COX-1 active site. Acetamide conjugates, such as those 4[4], emerge as highly selective COX-2 inhibitors that 5[5].
This application note details self-validating, causally grounded protocols to systematically screen acetamide derivatives.
Experimental Screening Workflow
To isolate lead compounds with high efficacy and low generic toxicity, we employ a multiparametric screening funnel.
High-throughput biological screening workflow for targeted acetamide derivatives.
Protocol I: Cytotoxicity Evaluation via MTT Assay
Mechanistic Causality
The MTT assay provides a direct measurement of cellular metabolic activity rather than just physical cell count. NAD(P)H-dependent cellular oxidoreductase enzymes, active only in living cells, reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. Because mitochondrial succinate dehydrogenase drives this reaction, reading the DMSO-solubilized formazan at 570 nm acutely differentiates cytostatic from cytocidal effects caused by novel acetamide compounds.
Validation & Control System
To ensure assay integrity and calculate a valid Z'-factor (>0.5):
-
Background Control: Media + MTT (No cells) to subtract baseline absorbance.
-
Vehicle Control: Cells treated with matched DMSO concentration (Ensure final DMSO is < 0.5% v/v to prevent solvent-induced toxicity).
-
Positive Control: Doxorubicin or Imatinib (Validates assay sensitivity to cell death).
Step-by-Step Methodology
-
Seeding: Harvest exponential-phase cells (e.g., MCF-7, MDA-MB-231, NIH-3T3) and seed into 96-well flat-bottom plates at
cells/well in 100 µL RPMI-1640 medium. Incubate for 24 hours at 37°C, 5% CO₂. -
Treatment: Aspirate media. Apply acetamide compounds dissolved in fresh media at serial concentrations (e.g., 0.1 µM to 100 µM). Incubate for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate in the dark for 4 hours at 37°C.
-
Solubilization: Carefully remove the media to avoid disturbing the formazan crystals. Add 100 µL of pure DMSO per well. Agitate on an orbital shaker for 15 minutes.
-
Detection: Measure absorbance at 570 nm (reference 690 nm) using a microplate reader.
-
Analysis: Calculate % Viability =
. Extract values via non-linear regression analysis.
Representative Cytotoxicity Data Summary
| Compound Scaffold | Target Cancer Line (MCF-7) | Normal Line (NIH-3T3) | Selectivity Ratio (Normal/Cancer) |
| Pyrrol-Pyridin Acetamide | 27.7 µM | > 100 µM | > 3.6x (Favorable) |
| Thiadiazole Acetamide | 9.0 µM | 45.2 µM | ~ 5.0x (Favorable) |
| Imatinib (Standard) | 20.0 µM | 38.5 µM | 1.9x |
Protocol II: Anti-Inflammatory Profiling via COX-2 Selectivity EIA
Mechanistic Causality
Inflammatory pain is mediated by the conversion of arachidonic acid to Prostaglandin H2 (PGH2) by COX enzymes, followed by isomerization to Prostaglandin E2 (PGE2). By supplying exogenous arachidonic acid to recombinant COX-1 and COX-2 enzymes, and capturing the resultant PGE2 via a competitive Enzyme Immunoassay (EIA), we eliminate downstream cellular signaling noise. This isolates the direct binding kinetics of the acetamide inhibitor within the enzyme's cyclooxygenase active site.
Mechanism of COX-2 selective inhibition and subsequent PGE2 measurement.
Validation & Control System
-
100% Initial Activity (IA) Control: Enzyme + Substrate + Vehicle (Verifies maximum PGE2 generation capability).
-
Background Control: Heat-inactivated enzyme + Substrate (Determines non-enzymatic baseline).
-
Positive Inhibitor Control: Celecoxib for COX-2; Indomethacin for COX-1.
Step-by-Step Methodology
-
Preparation: In a 96-well EIA plate, prepare reaction mixtures containing 150 µL assay buffer, 10 µL Heme, and 10 µL of purified COX-1 or COX-2 enzyme.
-
Inhibitor Pre-Incubation: Add 10 µL of the acetamide compound (serial dilutions). Incubate for 15 minutes at 25°C to allow steady-state binding.
-
Initiation: Introduce 10 µL of Arachidonic Acid (final concentration 100 µM) to initiate the reaction. Quickly vortex and incubate for exactly 2 minutes at 37°C.
-
Quenching & EIA: Terminate the reaction by adding 30 µL of Stannous Chloride to reduce PGH2 to stable PGE2. Transfer 50 µL of this mixture to a PGE2 competitive EIA plate (pre-coated with goat anti-mouse IgG, mixed with PGE2-acetylcholinesterase conjugate and anti-PGE2 antibody). Incubate for 18 hours at 4°C.
-
Detection: Wash the plate to remove unbound reagents. Add Ellman's Reagent and incubate in the dark for 60 minutes. Measure absorbance at 412 nm.
-
Analysis: The intensity of the color is inversely proportional to the amount of free PGE2 present. Plot a standard curve to quantify PGE2 and derive the
. Calculate the Selectivity Index ( ).
Representative COX Selectivity Data Summary
| Compound Scaffold | COX-1 | COX-2 | Selectivity Index (SI) | Safety Profile |
| Quinazolinone-Indole Acetamide | 12.40 | 0.05 | 248.0 | High Gastric Safety |
| Pyrimidine-Thiazole Acetamide | 8.08 | 1.03 | 7.84 | Moderate |
| Celecoxib (Standard) | 0.45 | 0.05 | 9.0 | Clinical Standard |
| Indomethacin (Standard) | 0.03 | 0.51 | 0.05 | Ulcerogenic |
References
-
Altintop, M. D., et al. (2012). Synthesis and anticholinesterase activity and cytotoxicity of novel amide derivatives. Arch Pharm (Weinheim). Available at:[Link]
-
MDPI. (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Available at:[Link]
-
Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iran J Pharm Res. Available at: [Link]
-
PubMed Central (PMC). (2020). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Available at:[Link]
-
Taylor & Francis. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors. Available at: [Link]
Sources
- 1. Synthesis and anticholinesterase activity and cytotoxicity of novel amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Purification Workflows for 2-Amino-N-(4-bromophenyl)acetamide
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Document Type: Technical Protocol & Causality Analysis
Executive Summary
The isolation of functionalized glycinamides, specifically 2-amino-N-(4-bromophenyl)acetamide , presents unique downstream processing challenges. The molecule exhibits competing physicochemical properties: a lipophilic halophenyl ring paired with a highly polar, basic primary amine (pKa ~8.1) and a hydrogen-bonding acetamide linker. This application note details scalable, causality-driven purification protocols designed to eliminate common synthetic impurities (e.g., unreacted 4-bromoaniline, des-bromo analogs, and over-alkylation byproducts) while mitigating the severe silica-tailing characteristic of free organic amines [1].
Physicochemical Profiling & Causality Analysis
Effective purification demands an understanding of the molecule's structural impact on phase-partitioning and chromatographic retention. Rather than relying on trial and error, our workflows are grounded in the following mechanistic rationales:
-
Exploiting the pKa Differential: The target primary amine has a pKa of ~8.1. A primary synthetic impurity, unreacted 4-bromoaniline, has a drastically lower pKa of ~3.9. By precisely tuning the aqueous phase to pH 6.0 , the system self-selects: 4-bromoaniline remains >99% neutral (partitioning into the organic phase), while the target glycinamide remains >99% protonated (sequestered in the aqueous phase).
-
Mitigating Brønsted Acid Interactions: On standard normal-phase silica, the basic primary amine interacts irreversibly with acidic silanol groups, causing severe band-broadening and yield loss. To circumvent this, the protocols employ either basic mobile phase modifiers (0.1% Triethylamine) [1] or reversed-phase C18 chromatography [2].
-
Solid-State Trapping: Amides exhibit strong intermolecular hydrogen bonding. Converting the free base into a hydrochloride salt drastically lowers its solubility in non-polar organic solvents, creating a thermodynamic sink that allows for high-purity recrystallization [3].
Workflow 1: Precision Acid-Base Extraction
This scalable liquid-liquid extraction (LLE) serves as the primary clean-up step to remove starting materials and neutral organic impurities.
Fig 1: pH-dependent liquid-liquid extraction workflow isolating the glycinamide target.
Step-by-Step Methodology
-
Dissolution: Dissolve 10.0 g of the crude reaction mixture in 150 mL of Ethyl Acetate (EtOAc) and 150 mL of Deionized (DI) water.
-
Selective Protonation: Monitor the biphasic mixture with a calibrated pH probe. Slowly add 1M HCl dropwise under vigorous stirring until the aqueous phase stabilizes exactly at pH 5.8 – 6.0 .
-
Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer (containing the protonated target) into a clean Erlenmeyer flask.
-
Organic Wash: Wash the retained aqueous layer with an additional 50 mL of EtOAc to ensure complete removal of lipophilic impurities. Discard the combined EtOAc layers.
-
Basification (Critical Control Point): Submerge the aqueous flask in an ice-water bath. Base-catalyzed hydrolysis of the acetamide is a risk at high pH; cooling mitigates this. Slowly add 2M NaOH until the solution reaches pH 11.0 .
-
Extraction of Free Base: Immediately extract the basified aqueous solution with Dichloromethane (DCM) (3 x 75 mL).
-
Isolation: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield the crude free base as an off-white solid.
-
Self-Validation Check: Run a TLC of the discarded EtOAc layer using DCM:MeOH (9:1). The absence of a baseline-sticking spot (visualized via ninhydrin stain) confirms no target was lost.
Workflow 2: Advanced Chromatographic Separation
When extracting structurally similar basic impurities (e.g., over-alkylation products), chromatographic resolution is required.
Fig 2: Chromatographic decision matrix for resolving primary amine tailing issues.
Step-by-Step Methodology (Reversed-Phase Preparative HPLC)
Reversed-phase (RP) C18 chromatography is highly recommended for amphiphilic amines because it avoids the silica-tailing paradigm altogether, resolving targets based on their hydrophobic interactions [2].
-
Sample Preparation: Dissolve 1.0 g of the free base in a minimum volume of Acetonitrile (MeCN) containing 0.1% Trifluoroacetic acid (TFA). If solubility is poor, utilize solid-loading onto a small C18 pre-column.
-
Column Chemistry: Utilize a high-capacity C18 preparative column (e.g., Teledyne ISCO RediSep C18).
-
Mobile Phase:
-
Buffer A: HPLC-grade Water + 0.1% TFA.
-
Buffer B: HPLC-grade MeCN + 0.1% TFA.
-
-
Gradient Program: Isocratic hold at 5% B for 2 CVs (Column Volumes), followed by a linear gradient from 5% to 60% B over 15 CVs. The 4-bromophenyl moiety will drive retention, eluting the compound typically between 35-45% B.
-
Recovery: Pool fractions absorbing at 254 nm. Lyophilization yields the target as a highly pure TFA salt.
Workflow 3: Recrystallization of the Hydrochloride Salt
To achieve >99% purity and guarantee long-term bench stability without relying on chromatography, the free base can be converted into its highly crystalline hydrochloride salt, a form common in commercial biochemical catalogs [3].
Step-by-Step Methodology
-
Solvation: Dissolve 5.0 g of the semi-pure free base in 25 mL of anhydrous Ethanol (EtOH). Heat gently to 40°C if necessary to achieve total dissolution.
-
Salt Formation: Remove from heat and stir vigorously. Slowly add 1.05 molar equivalents of 2M HCl dissolved in Diethyl Ether (Et₂O) dropwise. Causality Note: The use of an ethereal HCl solution prevents the introduction of water, rapidly decreasing the solubility of the newly formed ionic lattice.
-
Precipitation: An off-white precipitate will begin forming immediately. Add an additional 20 mL of cold Et₂O to drive precipitation to completion.
-
Aging: Transfer the flask to a 4°C refrigerator and allow the crystal lattice to mature for 4-6 hours.
-
Filtration: Filter the suspension through a sintered glass Buchner funnel. Wash the filter cake with two 10 mL portions of ice-cold Et₂O to strip away any trapped lipophilic non-basic impurities.
-
Drying: Dry the solid under a high vacuum for 12 hours.
Quantitative Workflow Comparison
| Purification Method | Optimal Scale | Typical Purity | Processing Time | Primary Mechanism of Separation | Ideal Use Case |
| Precision Acid-Base LLE | > 10 grams | 85 - 90% | 2 - 3 hours | pKa differential (Target vs. Impurities) | Initial processing of crude bulk reactions. |
| Amine-Modified Flash (KP-NH) | 1 - 10 grams | 92 - 96% | 1 - 2 hours | Surface Adsorption/Desorption | Mid-stage purification requiring no volatile base. |
| Reversed-Phase Prep-HPLC | < 1 gram | > 99% | 1 - 2 hours | Hydrophobic Partitioning | Final polishing for in vitro assay grade materials. |
| HCl Salt Crystallization | > 1 gram | > 98.5% | 12 - 24 hours | Selective Lattice Thermodynamics | Long-term solid-state isolation & stabilization. |
References
Application Notes and Protocols: 2-Amino-N-(4-bromophenyl)acetamide in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Amino-N-(4-bromophenyl)acetamide is a bifunctional molecule poised for significant utility in these endeavors. Its structure is characterized by a primary aliphatic amine, a secondary amide, and a brominated aromatic ring. This unique combination of functional groups offers multiple reactive handles for synthetic elaboration, positioning it as a valuable intermediate in the synthesis of a diverse array of heterocyclic compounds and potential pharmaceutical agents.
The primary amino group serves as a potent nucleophile, ideal for the construction of nitrogen-containing heterocycles. The amide linkage provides structural rigidity and hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems. Furthermore, the bromine atom on the phenyl ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This application note provides an in-depth guide to the synthetic utility of 2-amino-N-(4-bromophenyl)acetamide, complete with detailed protocols and mechanistic insights for its application in the synthesis of valuable molecular scaffolds.
Part I: A Gateway to Privileged Heterocyclic Scaffolds
The inherent reactivity of 2-amino-N-(4-bromophenyl)acetamide makes it an ideal precursor for the synthesis of several classes of privileged heterocyclic structures that are frequently found in biologically active molecules.
Synthesis of Quinoxaline Derivatives: A Rapid Entry to a Bioactive Core
Quinoxalines are a class of bicyclic heteroaromatic compounds that exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. A common and efficient method for their synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. While 2-amino-N-(4-bromophenyl)acetamide is not a 1,2-diamine itself, its primary amino group can readily participate in condensation reactions. For instance, it can be reacted with a 1,2-dicarbonyl compound to form an imine, which can then be further elaborated. A more direct approach involves the reaction with an α-haloketone, leading to a cyclization-condensation cascade.
Conceptual Workflow: Quinoxaline Synthesis
Caption: General workflow for the proposed synthesis of quinoxalines.
Crafting Benzodiazepine Scaffolds: Access to CNS-Active Cores
1,4-Benzodiazepines are a cornerstone of medicinal chemistry, renowned for their anxiolytic, anticonvulsant, and muscle relaxant properties. N'-substituted 2-amino-N-phenylacetamides are established precursors to 1,4-benzodiazepin-2-ones through intramolecular cyclization reactions.[1] By analogy, 2-amino-N-(4-bromophenyl)acetamide can serve as a key intermediate for the synthesis of novel benzodiazepine derivatives. The synthetic strategy involves the initial N-alkylation or N-arylation of the primary amino group, followed by an intramolecular cyclization, such as a Bischler-Napieralski-type reaction, to form the seven-membered diazepine ring.[2][3]
Assembly of Substituted Imidazoles: A Versatile Heterocycle
The imidazole moiety is a fundamental building block in numerous natural products and pharmaceuticals. The Radziszewski synthesis and its modifications offer a powerful method for the construction of polysubstituted imidazoles from an α-aminoketone or its equivalent.[4][5][6] The primary amino group in 2-amino-N-(4-bromophenyl)acetamide makes it a suitable precursor for this transformation, where it can react with a 1,2-dicarbonyl compound and an aldehyde in the presence of ammonia or an ammonium salt.
Part II: Application in the Synthesis of Bioactive Molecules
The structural motifs accessible from 2-amino-N-(4-bromophenyl)acetamide are of significant interest to drug development professionals.
A Platform for Novel Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial agents. N-phenylacetamide derivatives have demonstrated promising antibacterial and antifungal activities. For instance, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives showed moderate to high activity against several bacterial strains.[7] This provides a strong rationale for the synthesis and evaluation of analogous compounds derived from 2-amino-N-(4-bromophenyl)acetamide. The primary amino group can be readily functionalized with various alkyl or aryl groups to generate a library of compounds for antimicrobial screening. The presence of the bromine atom also offers a site for further diversification to optimize activity.
Part III: Detailed Experimental Protocols
The following protocols are proposed synthetic routes based on established methodologies for analogous compounds and are intended to serve as a starting point for researchers.
Protocol 1: Proposed Synthesis of 2-(Acetamidomethyl)-3-phenyl-N-(4-bromophenyl)quinoxaline
This protocol describes the synthesis of a quinoxaline derivative via the condensation of 2-amino-N-(4-bromophenyl)acetamide with benzil.
Materials and Reagents:
-
2-Amino-N-(4-bromophenyl)acetamide
-
Benzil
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve 2-amino-N-(4-bromophenyl)acetamide (1.0 mmol) and benzil (1.0 mmol) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product is expected to precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Causality of Experimental Choices:
-
Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
-
Glacial Acetic Acid acts as a catalyst to protonate the carbonyl groups of benzil, thereby activating them for nucleophilic attack by the amino group of the acetamide.
-
Reflux provides the necessary thermal energy to overcome the activation barrier for both the initial condensation and the subsequent cyclization and aromatization steps.
Protocol 2: Proposed Synthesis of N-Aryl/Alkyl-2-amino-N-(4-bromophenyl)acetamide Derivatives for Antimicrobial Screening
This protocol details the N-functionalization of 2-amino-N-(4-bromophenyl)acetamide, creating a library of potential antimicrobial agents.
Materials and Reagents:
-
2-Amino-N-(4-bromophenyl)acetamide
-
Alkyl or Aryl Halide (e.g., benzyl bromide, 4-nitrobenzoyl chloride)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard glassware for stirring at room temperature or gentle heating
Procedure:
-
To a stirred suspension of 2-amino-N-(4-bromophenyl)acetamide (1.0 mmol) and potassium carbonate (2.0 mmol) in acetonitrile (15 mL), add the alkyl or aryl halide (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive halides, gentle heating (40-50 °C) may be required. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality of Experimental Choices:
-
Potassium Carbonate is a mild base used to deprotonate the primary amine, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct.
-
Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and effectively dissolves the reactants.
-
Room temperature or gentle heating is employed to favor the mono-alkylation/acylation and prevent potential side reactions.
Part IV: Data Presentation and Visualization
The following table summarizes the expected outcomes for the proposed synthetic protocols based on analogous reactions reported in the literature.
| Protocol | Proposed Product Class | Key Reagents | Typical Yield Range (%) |
| 1 | Quinoxalines | Benzil, Acetic Acid | 70-90 |
| 2 | N-Substituted Acetamides | Alkyl/Aryl Halides, K₂CO₃ | 60-85 |
Reaction Mechanism: Quinoxaline Formation
Caption: Proposed mechanism for the acid-catalyzed synthesis of quinoxalines.
Conclusion
2-Amino-N-(4-bromophenyl)acetamide represents a promising and versatile building block for organic synthesis. Its readily available functional groups provide access to a wide range of valuable heterocyclic scaffolds, including quinoxalines, benzodiazepines, and imidazoles. Furthermore, its potential as a precursor for novel bioactive molecules, particularly in the realm of antimicrobial drug discovery, warrants significant exploration. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to harness the synthetic potential of this valuable intermediate in their research and development endeavors.
References
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PMC. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. HETEROCYCLES. [Link]
-
General procedure for the synthesis of quinoxalines: A mixture of aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol) and silica. The Royal Society of Chemistry. [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]
-
Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
-
Synthesis of 1,3‐benzodiazepine 31, by a Bischler−Napieralski reaction. ResearchGate. [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. [Link]
-
N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. PMC. [Link]
-
Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. ResearchGate. [Link]
-
N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]
-
Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PLOS. [Link]
- Preparation of imidazoles.
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. MDPI. [Link]
-
Attempted synthesis of 1,4‐benzodiazepine comprising an additional ring at the 1–3 position. Scite.ai. [Link]
-
Two different facile and efficient approaches for the synthesis of various N-arylacetamides via N-acetylation of arylamines and straightforward one-pot reductive acetylation of nitroarenes promoted by recyclable CuFe2O4 nanoparticles in water. ResearchGate. [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]
-
Bischler‐Napieralski reaction. ResearchGate. [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]
-
2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides: Discovery of a new class of anti-tubercular agents and prospects for their further structural modification. PubMed. [Link]
-
Synthesis of 2,2′-Thiobis(N-arylacetamides) by Reaction of Primary Thioamides with N-Aryl-2-chloroacetamides. R Discovery. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
common byproducts in 2-amino-N-(4-bromophenyl)acetamide synthesis
Topic: Synthesis and Troubleshooting of 2-Amino-N-(4-bromophenyl)acetamide Audience: Researchers, Process Chemists, and Drug Development Scientists
Welcome to the Technical Support Center. The synthesis of 2-amino-N-(4-bromophenyl)acetamide typically involves a two-step sequence: the initial acylation of 4-bromoaniline with chloroacetyl chloride, followed by the nucleophilic amination of the resulting alpha-chloroacetamide intermediate. While mechanically straightforward, the amination step is notorious for generating unwanted byproducts. This guide unpacks the causal mechanisms behind these failures and provides self-validating protocols to ensure high-purity yields.
I. Mechanistic Overview & Reaction Pathways
The primary failure point in this synthesis is the uncontrolled reactivity of the final product. Understanding the chemoselectivity of the intermediate is essential to diagnosing poor yields.
Reaction pathways: Direct amination vs. the highly selective Gabriel synthesis route.
II. Troubleshooting Guides (Q&A)
Q1: Why is my crude product dominated by a high molecular weight impurity when using aqueous ammonia? A: You are observing classic over-alkylation ([1]). During the nucleophilic displacement of the alpha-chloro substituent on N-(4-bromophenyl)-2-chloroacetamide ([2]), the initial reaction forms your desired primary amine. However, primary alkylamines are significantly more nucleophilic than neutral ammonia due to the electron-donating inductive effect of the alkyl group. The newly formed product outcompetes the bulk ammonia and rapidly attacks unreacted starting material, forming a secondary amine dimer: bis(2-(4-bromophenylamino)-2-oxoethyl)amine.
Q2: I observed a byproduct with a mass matching N-(4-bromophenyl)-2-hydroxyacetamide. What causes this hydrolysis?
A: This indicates competitive hydroxide substitution ([3]). The carbon-chlorine bond in alpha-chloroacetamides is highly electrophilic because it is activated by the adjacent electron-withdrawing carbonyl group. If your amination conditions contain excess water (e.g., using dilute
Q3: I need to bypass the Gabriel synthesis due to reagent availability. Can I force direct amination to yield a primary amine?
A: Yes, through mass-action kinetics ([4]). By using an overwhelming stoichiometric excess of ammonia (e.g., 20–50 equivalents of anhydrous
III. Quantitative Impact of Amination Strategies
Below is a comparison of expected yields and byproduct profiles based on the chosen strategy.
| Amination Strategy | Reagents | Primary Amine Yield | Major Byproducts | Causality |
| Direct Amination (Equimolar) | < 20% | Bis-alkylated dimer (60-70%) | ||
| Direct Amination (Excess) | 40-50% | Dimer (20%), Hydrolysis (10%) | Mass action favors mono-alkylation, but side reactions persist. | |
| Gabriel Synthesis | 1. K-Phthalimide2. | > 85% | Phthalhydrazide (Removed easily) | Steric bulk of phthalimide definitively blocks multiple alkylations. |
IV. Self-Validating Experimental Protocols
To ensure reproducibility, scientists must observe specific physical state changes during the reaction sequence. The protocols below are designed as self-validating workflows.
Step 1: Synthesis of Intermediate (Acylation)
Objective: Synthesize N-(4-bromophenyl)-2-chloroacetamide. ([5])
-
Setup : Dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. Add triethylamine (1.2 eq).
-
Thermal Control : Cool the flask to 0 °C in an ice bath. Causality: The subsequent acylation is highly exothermic; thermal control suppresses unwanted ring-acylation or side-product formation.
-
Addition : Add 2-chloroacetyl chloride (1.0 eq) dropwise over 20 minutes.
-
Validation Checkpoint : Within 10 minutes of addition, the clear solution will turn cloudy, and a dense white suspension will form. This is triethylammonium chloride precipitating out of the DCM. The presence of this salt visually confirms that the acylation is proceeding successfully.
-
Workup : Quench with
HCl to remove unreacted aniline. Extract the organic layer, dry over , and concentrate in vacuo to yield the intermediate as an off-white solid.
Step 2: Gabriel Synthesis (Amination & Deprotection)
Objective: Convert the chloroacetamide to the target primary amine without over-alkylation. ([6])
-
Phthalimide Coupling : Dissolve the intermediate from Step 1 in anhydrous DMF. Add Potassium Phthalimide (1.1 eq) and stir at 80 °C for 4 hours.
-
Validation Checkpoint 1 : Potassium phthalimide is partially soluble in DMF, but as the reaction proceeds, a fine, granular white precipitate of Potassium Chloride (KCl) will fall out of solution, confirming the
displacement. -
Precipitation : Pour the cooled mixture into ice water to crash out the N-(phthalimidoacetyl)-4-bromoaniline. Filter and dry.
-
Hydrazinolysis (Ing-Manske Procedure) : Suspend the protected intermediate in ethanol. Add hydrazine hydrate (1.5 eq) and reflux for 2 hours.
-
Validation Checkpoint 2 : Cool the reaction to room temperature and acidify to pH 2 using
HCl. A voluminous white precipitate will immediately form. This is phthalhydrazide. If this precipitate does not form, the deprotection failed. -
Isolation : Filter off the phthalhydrazide. The target primary amine remains safely dissolved in the aqueous filtrate as a hydrochloride salt. Basify the filtrate to pH 10 with NaOH and extract with ethyl acetate to recover pure 2-amino-N-(4-bromophenyl)acetamide.
V. Frequently Asked Questions (FAQs)
Q: Can I use basic hydrolysis instead of hydrazine for the deprotection step?
A: It is strongly discouraged. While aqueous
Q: Why do we use Triethylamine (TEA) in Step 1 instead of Pyridine?
A: TEA is a stronger, non-nucleophilic base that effectively acts as an
VI. References
-
Organic Chemistry Portal : Reductive Amination & Mass Action Kinetics[4] Source: Organic Chemistry Portal URL: [Link]
-
Thieme Connect : Cleavage of Amides and Related Compounds (Gabriel Synthesis)[1] Source: Science of Synthesis (Thieme Connect) URL: [Link]
-
PubChem : N-(4-Bromophenyl)-2-chloroacetamide Compound Summary & Properties[2] Source: National Institutes of Health (NIH) URL: [Link]
-
University of Bath : Chemical Modification of Polysulfone (Ing-Manske Deprotection context)[6] Source: University of Bath Research Portal URL: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. N-(4-Bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 17374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(Chloroacetyl)phthalimide | 7218-24-8 | Benchchem [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]
Technical Support Center: Minimizing Diacetylation in Acetamide Synthesis
Welcome to the Advanced Synthesis Technical Support Center. As application scientists, we frequently see experimental deviations where the routine conversion of a primary amine to a monoacetamide yields a significant and unwanted diacetamide (imide) side product.
This guide is engineered to dissect the mechanistic causes of diacetylation, provide self-validating protocols, and troubleshoot edge cases in your synthetic workflows.
Understanding the Mechanistic Divergence
When a primary amine undergoes nucleophilic acyl substitution to form an acetamide, the nitrogen atom in the newly formed product still possesses a lone pair and a proton. While the electron-withdrawing nature of the acetyl group heavily delocalizes this lone pair—making the monoacetamide a poor nucleophile—sufficiently aggressive conditions (excess reagent, elevated thermal energy, or hyper-nucleophilic catalysts) can overcome this kinetic barrier, forcing a second acetylation event[1].
Pathway illustrating kinetic divergence between desired monoacetylation and diacetylation.
Expert Troubleshooting Guide
Q1: I am consistently observing a secondary peak in my LC-MS (+42 Da from my desired product). Why is my primary amine forming a diacetamide? A: This +42 Da mass shift is the classic signature of N,N-diacetylation. The primary kinetic driver of this side reaction is localized stoichiometric excess . If you dump the acetylating agent into the reaction mixture all at once, the local concentration of the electrophile drastically outpaces the diffusion of your primary amine. The monoacetamide formed in these high-concentration zones immediately reacts with the surrounding excess reagent[1]. Slower, dropwise addition of a slightly diluted acetylating agent is the mechanical fix.
Q2: Does my choice of acylating agent impact the rate of over-acetylation?
A: Yes, significantly. Acetic anhydride (
Q3: I read that 4-Dimethylaminopyridine (DMAP) is the best catalyst for acylations. Should I use it here?
A: No. While DMAP is an exceptional acyl transfer catalyst, it is too effective for simple amine monoacetylations. DMAP forms an N-acylpyridinium intermediate that is extraordinarily electrophilic. This intermediate is powerful enough to acetylate the poorly nucleophilic nitrogen of a monoacetamide, directly catalyzing diacetylation[1]. For standard primary amines, basic Triethylamine (TEA), pyridine, or even no catalyst at all, is sufficient. Lewis acids like
Step-by-Step Self-Validating Protocol: Selective Monoacetylation
To ensure scientific integrity, a protocol must be a self-validating system. The following methodology utilizes strict stoichiometric control and kinetic dampening (temperature) to minimize diacetylation.
Materials:
-
Primary Amine (1.0 eq)
-
Acetic Anhydride (
, 1.05 eq) — Do not use a large excess. -
Triethylamine (TEA, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Substrate Dissolution: In a flame-dried round-bottom flask under inert gas (Nitrogen/Argon), dissolve the primary amine (1.0 eq) in anhydrous DCM (0.1 M to 0.5 M concentration).
-
Self-Validation: Ensure the solution is completely clear. Insoluble amines will create localized concentration disparities.
-
-
Base Addition: Add TEA (1.2 eq) to the mixture.
-
Kinetic Dampening: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Lowering the temperature suppresses the activation energy available for the slower, secondary diacetylation step.
-
Controlled Electrophilic Addition: Dilute
(1.05 eq) in an equal volume of DCM. Add this solution dropwise over 15–30 minutes using an addition funnel or syringe pump[1].-
Causality: Dropwise addition ensures that the acetylating agent is the limiting reagent at any given microsecond, physically preventing the monoacetamide from encountering excess electrophile.
-
-
Reaction Monitoring & Quench: Stir for 1 hour at 0 °C, then allow it to warm to room temperature. Monitor by TLC or LC-MS. Once the primary amine is consumed, immediately quench the reaction by adding 2–3 mL of Methanol (MeOH).
-
Causality: MeOH rapidly reacts with any trace, unreacted
to form volatile methyl acetate, permanently terminating the risk of late-stage diacetylation during workup.
-
Quantitative Impact of Reaction Conditions
The table below synthesizes how variable adjustments impact the Mono/Di ratio during acetamide synthesis.
| Acetylating Agent | Equivalents | Catalyst / Base | Temp (°C) | Expected Target Product | Mechanistic Rationale |
| Ac₂O | 1.05 eq | TEA | 0 °C to RT | > 98% Monoacetamide | Strict stoichiometry and kinetic control limit electrophile availability. |
| Ac₂O | 2.50 eq | DMAP | 60 °C | High Diacetamide Yield | Hyper-electrophilic intermediate and thermal energy overcome kinetic barriers. |
| AcCl | 1.10 eq | TEA | -78 °C to 0 °C | Good Monoacetamide | High reactivity requires cryogenic control to prevent over-reaction[2]. |
| Ac₂O | 1.20 eq | EDPBT / Lewis Acid | RT (in Acetone) | High Monoacetamide | Milder activation enables high chemoselectivity for monoacetylation[4]. |
Frequently Asked Questions (FAQs)
Q: What if my substrate has both an amine and a hydroxyl group (e.g., an amino alcohol)? A: Amines are generally more nucleophilic than alcohols. If you follow the strict 1.05 eq protocol at 0 °C, you will achieve highly chemoselective N-monoacetylation without O-acetylation. If O-acetylation is desired while suppressing diacetylation, researchers often shift to specialized catalysts or acidic reaction conditions, which protonate the amine and favor O-acetylation[5].
Q: Can I use water as a solvent to prevent diacetylation?
A: Yes. Under Schotten-Baumann conditions (aqueous base and an organic solvent), or when using water-compatible Lewis acids like
Q: My amine is highly sterically hindered, and monoacetylation is sluggish. If I increase the temperature to push the reaction, will I get diacetylation?
A: Steric hindrance usually protects against diacetylation because attaching the second acetyl group to an already bulky center is entropically unfavorable. You can safely increase the temperature or use a stronger base to force the first acetylation[1], but continue to avoid massive excesses of
References
-
BenchChem Tech Support, "common side reactions of Acetic anhydride-1,1'-13C2 and how to avoid them", Benchchem, 1
-
MDPI, "Selective Acetylation of Small Biomolecules and Their Derivatives Catalyzed by Er(OTf)3", Molecules, 3
-
Naik, S. et al., "1,1′-(Ethane-1,2-diyl)dipyridinium bistribromide (EDPBT) as a recyclable catalyst for acylation", ResearchGate / ARKIVOC,4
-
Activating Agents and Protecting Groups, "Handbook of Reagents For Organic Synthesis", Scribd, 2
-
PMC / NIH, "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications", Beilstein J Org Chem, 5
Sources
optimizing reaction conditions for N-phenylacetamide synthesis
Technical Support Center: N-Phenylacetamide (Acetanilide) Synthesis & Optimization
Welcome to the Advanced Technical Support Center. N-phenylacetamide synthesis via the acetylation of aniline is a foundational nucleophilic acyl substitution reaction. While straightforward in principle, optimizing reaction conditions to eliminate polysubstitution, overcome starting material oxidation, and maximize yield requires precise mechanistic control. This guide is tailored for researchers, scientists, and drug development professionals seeking validated protocols, data-backed optimization, and root-cause troubleshooting.
Mechanistic Framework
Understanding the causality of the acetylation process is critical for rational optimization. The reaction is driven by the lone pair of electrons on the aniline nitrogen, which acts as a nucleophile attacking the electrophilic carbonyl carbon of an acetylating agent, commonly acetic anhydride[1].
This nucleophilic attack produces a highly unstable tetrahedral intermediate. To regain stability, the intermediate collapses, breaking the carbon-oxygen bond to eliminate a molecule of acetic acid (the leaving group) and yielding the stable target amide[2].
Reaction pathway for N-phenylacetamide synthesis via nucleophilic acyl substitution.
Standard Operating Procedure (SOP): Acetylation Workflow
This standard protocol utilizes an aqueous buffer system to regenerate the free aniline nucleophile in situ, establishing a self-validating precipitation cycle that isolates the product as it forms[2].
Step-by-Step Methodology:
-
Nucleophile Solubilization: Dissolve aniline in an aqueous hydrochloric acid solution.
-
Causality: This forms highly water-soluble aniline hydrochloride, safely locking the precursor to prevent premature, uncontrolled air oxidation[2].
-
-
Electrophile Introduction: Add acetic anhydride directly to the acidic solution.
-
Causality: The highly acidic environment effectively suppresses immediate reaction, allowing for a perfectly homogenous mixture prior to initiation.
-
-
Initiation via Buffering: Slowly add an aqueous solution of sodium acetate with vigorous stirring.
-
Causality: Sodium acetate acts as a buffer, rapidly deprotonating the anilinium ion to regenerate the highly reactive free aniline. The sudden availability of the free nucleophile in the presence of homogeneously mixed acetic anhydride drives a uniform, highly efficient exothermic acetylation[2].
-
-
Crystallization & Isolation: Immediately transfer the reaction flask to an ice-water bath for 15-20 minutes. N-phenylacetamide is virtually insoluble in cold water, while the acetic acid byproduct remains dissolved. Isolate the crude white crystals via vacuum filtration[2].
-
Recrystallization: Dissolve the crude product in a minimum volume of boiling water. Allow it to cool slowly to room temperature, then place in an ice bath. Filter to isolate pure, flake-like crystals[3].
Quantitative Optimization Strategies
Optimizing the synthesis heavily relies on adjusting the catalytic environment and stoichiometry. For drug development workflows requiring lower toxicity, alternative catalytic systems have been validated.
Table 1: Comparison of Reaction Conditions for Aniline Acetylation
| Condition Method | Reagents / Catalyst | Stoichiometry (Amine:Acyl) | Time | Avg. Yield | Advantages / Drawbacks |
| Standard Bench | Acetic Anhydride + Glacial Acetic Acid | 1:1.2 | ~15-30 min | 85 - 90% | Fast reaction[1]. High risk of diacetylation if overheated[3]. |
| Buffered Aqueous | Acetic Anhydride + HCl + Sodium Acetate | 1:1.2 | < 10 min | > 85% | Clean precipitation, reproducible[2]. Moisture sensitive. |
| Green Synthesis | Glacial Acetic Acid + MgSO₄·7H₂O | 1:3 | 90 min | 80% | Avoids toxic acetic anhydride. Eco-friendly, cheaper[4]. |
Technical Troubleshooting & FAQs
The following troubleshooting guide addresses specific technical deviations commonly encountered during synthesis.
Q1: Why is my N-phenylacetamide yield consistently low? A: Low yield is typically driven by moisture contamination . Acetic anhydride is highly sensitive to water; it undergoes rapid hydrolysis to form two molecules of acetic acid, effectively destroying your electrophile and starving the primary reaction[5].
-
Resolution: Ensure all glassware is strictly oven-dried before use. If utilizing the buffered aqueous method, execute the addition steps rapidly to outcompete the competing hydrolysis side-reaction[3].
Q2: LC-MS analysis shows the presence of N,N-diacetylaniline. How do I prevent this "over-reaction"? A: Diacetylation (polysubstitution) is the most prominent side reaction. It is strictly a function of harsh conditions—specifically, prolonged heating times and an excessively large molar excess of acetic anhydride[3].
-
Resolution: Maintain a tight 1:1 to 1:1.2 molar ratio of aniline to acetic anhydride. Do not exceed the recommended reaction temperature and avoid unnecessarily long reaction times[3].
Q3: My crude crystals are cherry-red or brown instead of pure white. What caused this? A: Discoloration is an almost ubiquitous issue caused by aniline oxidation . Aniline rapidly oxidizes upon exposure to atmospheric oxygen, forming highly colored quinone-like oligomers[5].
-
Pre-reaction Resolution: Use freshly distilled aniline. For bulk reactions, adding a pinch of zinc dust to the reaction mixture serves as an in situ reducing agent to prevent oxidation[6].
-
Post-reaction Resolution: During the hot-water recrystallization step, add a small quantity of activated charcoal. Boil briefly and perform a hot gravity filtration to remove the charcoal and adsorbed colored impurities before allowing the filtrate to crystallize[3].
Q4: During recrystallization, my product forms an oily layer at the bottom of the flask instead of crystallizing. A: This phenomenon, known as "oiling out," occurs because the melting point of N-phenylacetamide (114°C) is dangerously close to the boiling point of the water solvent (100°C)[4]. If the solution becomes saturated at a temperature above the solute's melting point, it precipitates as a liquid oil rather than a solid crystal[3].
-
Resolution: Re-heat the mixture until the oil completely redissolves, adding slightly more hot water to lower the saturation point below 114°C. Allow the solution to cool very slowly to room temperature before applying an ice bath[3].
Decision tree for identifying and resolving common synthesis issues.
References[1] Vedantu. Preparation of Acetanilide: Step-by-Step Lab Guide. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwpoPb1ukYyqALg93-_OYbAoOdhfqkQv7Xh_EXdNo5AXjFckVQl7x5H_ugUS8WjsBqkM2sxX1oCW2dG40iZB6RL4pr8l6tO4fqB6LvOzNi7fXJWpA61gFN1bHbwzpWbS94pPygZOkaiUFWTBjPYUTwoZvIJJqRgA==[2] BenchChem. Application Note: Experimental Protocol for the Preparation of Acetanilide from Aniline. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBsSDXxTSrkZh5Yp9AHCMLS5geZ4wCiADWxRlUp3qL7EoTgbPj0e9KJmCDawWZYJTtumtYf_ono1n1zC3UnszasrOzL_Ip-sWwcIcMXT_UV9sMqjdD7IbiwtThbO7zX55v0Qb6wsX6dNXaIptUfaGwKlpLa9LZHGu99e8iM-WeQPjK-9suZBsUB3SK8PhFeV8V1NkXMtnreDcMKO8Lvt2no3SkiTVBbBtylpa4gs0tCD908A==[4] International Journal of Trend in Scientific Research and Development. An eco-friendly and simple route to synthesis of acetanilide from aniline. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtYUK0yS9BeGJjf5Cm0LC0ys8v8ori6xFa5UsyEGouobQHM4-gtWKs8ZxpWaY2y4VF9HEjDh4ZKVd4OXqamDFHcPfdpPaeS8PZ3tl57dvQM4JR6-h2cy5Pob11GFfL8fmSP2FwxDbyfA==[3] BenchChem. Preventing over-methylation in acetanilide synthesis. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh71F81F0s-Sdfw_n7XcaaCgB34axIRVk3dcDNWwqXC_2ZfDO82x-MHryi_g_gzAQ1s00tml07lC9pHh9ETut7Uh6Ua09iY6SV_dpo59JKp2_FyUx0H7X13hgZva6AX64q_45cqhCbTn3coKWFoYwqdWNSHnI48MEACw6mRoH4b3bYu759dLA61uE4xkm5rdIC[5] BenchChem. Technical Support Center: Synthesis of N-acetyl-N-phenylacetamide. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmFOQl0mNhZeouiWhT67ouqKSmNomA6_4JmonHd9eaI1CXsoj2GcMhE-ccHq6spTCjjtZUerdop3A0lPa3BfYZKymAmG1JpuyY8RpqH9IzNKUCLDzt6x4UngYDrNtj77UerlPTZXyiHsZTOBxVrLk_KWSoXwmgIHZRsRXm3yn9vm36-Ot1pG5uOripwgVktStmDvaIjh-uPxVQMdNq[6] Vedantu. Write the equation for the preparation of acetanilide class 12 chemistry CBSE. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg0M-aBHKV-TwnZNCPCfNEV9RpXkx_Qq9pTIx_Ti2TQV7qMntHuzrsSOMzN8F2KPdxT1M2NApZNhsL49AW5vSFt3E7sV70YFCtN89X_uhyhRfpTADkmHFd8Nq3QQNdq_COp_raa67eNyTVFIYBS7D5GhxE5dBmvsL0Q0BKSMNuE1Tl8RdwrRUZVUoVzzV_bNZAm0nwVTGTTjmctseVC7r3_q4633hXsbppG7ZTHqjZZaFxMpkjs5PAwhJui63p
Sources
Technical Support Center: Impurity Profiling of 2-amino-N-(4-bromophenyl)acetamide by Thin-Layer Chromatography (TLC)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) for the qualitative analysis of 2-amino-N-(4-bromophenyl)acetamide. Here, we address common challenges, provide validated protocols, and explain the scientific principles behind effective impurity identification.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter in my sample of 2-amino-N-(4-bromophenyl)acetamide?
The impurity profile is intrinsically linked to the synthetic route. Assuming the target compound is synthesized by the mono-acetylation of 4-bromo-1,2-phenylenediamine, the most common impurities include:
-
Unreacted Starting Material (4-bromo-1,2-phenylenediamine): Incomplete acetylation will leave residual starting material. Due to its two primary amine groups, this compound is significantly more polar than the desired product.
-
Di-acetylated Byproduct (N,N'-(4-bromo-1,2-phenylene)diacetamide): Over-acetylation or harsh reaction conditions can lead to the formation of a di-acetylated species. With both amine groups converted to less polar amides, this byproduct is considerably less polar than the target compound.
-
Isomeric Impurities: If the starting diamine was not pure, isomeric impurities may carry through the synthesis, which can be challenging to separate[1].
-
Degradation Products: Hydrolysis of the amide bond could revert the product back to the starting diamine.
Q2: What is a good starting mobile phase (eluent) for analyzing 2-amino-N-(4-bromophenyl)acetamide on a silica gel TLC plate?
A good starting point for separating moderately polar aromatic compounds is a mixture of a non-polar and a polar solvent. The principle is to find a solvent system that moves the desired compound to a Retention Factor (Rf) of approximately 0.25-0.35[2].
A recommended starting system is 7:3 Hexane:Ethyl Acetate .
-
To increase the Rf (move all spots further up): Increase the proportion of the more polar solvent (Ethyl Acetate).
-
To decrease the Rf (move all spots down for better separation): Increase the proportion of the less polar solvent (Hexane).
For amine-containing compounds that may streak, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase can significantly improve spot shape by neutralizing acidic sites on the silica gel[3][4].
Q3: My compounds are colorless. How can I visualize the spots on the TLC plate?
Several methods can be used, and it is often best to use them sequentially, starting with non-destructive techniques.
-
UV Light (Non-destructive): The aromatic ring in 2-amino-N-(4-bromophenyl)acetamide and its likely impurities allows them to absorb UV light. When using a TLC plate containing a fluorescent indicator (e.g., F254), compounds will appear as dark spots against a green fluorescent background under short-wave (254 nm) UV light[5][6]. This should always be the first method attempted.
-
Iodine Vapor (Semi-destructive): Placing the dried TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as yellow-brown spots[5][6]. The spots will fade over time, so they should be circled immediately with a pencil.
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This stain is excellent for visualizing compounds that can be oxidized, such as amines and amides. The plate is dipped in or sprayed with the stain, and spots appear as yellow-brown against a purple background.
-
Ninhydrin Stain (Destructive): This is a highly specific stain for primary and secondary amines[4][7][8]. It will produce a distinct color (often purple or pink) for the unreacted starting material (4-bromo-1,2-phenylenediamine) but will not react with the fully acetylated product or the di-acetylated byproduct. This makes it an invaluable tool for confirming the presence of the starting material.
Q4: How do I interpret the spots on my developed chromatogram?
The separation on a silica gel TLC plate is based on polarity. Silica is a very polar stationary phase.
-
More Polar Compounds: Interact more strongly with the silica, travel slower up the plate, and result in a lower Rf value .
-
Less Polar Compounds: Interact less strongly, travel faster with the mobile phase, and result in a higher Rf value [9].
Based on this principle, we can predict the relative positions of the target compound and its key impurities.
| Compound | Structure | Relative Polarity | Expected Relative Rf Value |
| Di-acetylated Byproduct | N,N'-(4-bromo-1,2-phenylene)diacetamide | Least Polar | Highest |
| Product | 2-amino-N-(4-bromophenyl)acetamide | Moderately Polar | Intermediate |
| Starting Material | 4-bromo-1,2-phenylenediamine | Most Polar | Lowest |
The Retention Factor (Rf) is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][11]
Visual Guide to Potential Impurities
Caption: Structures of the target product and key process-related impurities.
Troubleshooting Common TLC Issues
This section provides solutions to the most frequently encountered problems during TLC analysis.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Spot Streaking | 1. Sample is too concentrated (overloaded).2. Compound is strongly acidic or basic (amines).3. Sample was applied in a highly polar solvent. | 1. Dilute the sample solution and re-spot.[2][12]2. Add a few drops of triethylamine (for bases) or acetic acid (for acids) to the mobile phase to improve spot shape.[3]3. Ensure the spotting solvent is volatile and not excessively polar. |
| Poor Separation (Rf too high or too low) | 1. Mobile phase is too polar (all spots run to the top, Rf > 0.8).2. Mobile phase is not polar enough (all spots remain at the baseline, Rf < 0.1). | 1. Decrease the mobile phase polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane).[9]2. Increase the mobile phase polarity by increasing the proportion of the polar solvent (e.g., increase ethyl acetate).[9] |
| No Spots Visible | 1. Sample concentration is too low.2. Compound is not UV-active.3. Solvent level in the chamber was above the spotting line. | 1. Concentrate the sample solution or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[4][13]2. Use a chemical stain (e.g., iodine, potassium permanganate, ninhydrin) after checking under UV light.[4]3. Ensure the spotting line is always above the level of the solvent in the developing chamber.[2][13] |
| Uneven Solvent Front | 1. The TLC plate is touching the side of the chamber or the filter paper.2. The bottom edge of the plate is not level, or the silica is chipped. | 1. Carefully place the plate in the center of the chamber, ensuring it does not touch the sides.2. Check the plate for damage before use. A clean, straight solvent front is critical for accurate Rf calculation.[3][13] |
| Unexpected Spots | 1. Contamination from handling the plate surface.2. Using a pen instead of a pencil to draw the baseline. | 1. Handle TLC plates only by the edges to avoid transferring oils or other contaminants.[13]2. Always use a pencil for marking, as ink will dissolve in the mobile phase and chromatograph up the plate.[13][14] |
Experimental Protocol: TLC Analysis Workflow
This protocol outlines the standard procedure for analyzing a reaction mixture for 2-amino-N-(4-bromophenyl)acetamide.
Caption: Standard workflow for reaction monitoring via Thin-Layer Chromatography.
References
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). LinkedIn. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from [Link]
-
TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
-
Mohammad, A., et al. (2007). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Taylor & Francis Online. Retrieved from [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. Retrieved from [Link]
- Tiwari, S., et al. (2012). Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. International Journal of Pharmaceutical Sciences Review and Research.
- Wang, Y., Zhang, J., & Lin, L. (1999).
-
Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
- Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). NIScPR.
-
Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts. Retrieved from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Thin Layer Chromatography, TLC (OCR A Level Chemistry A): Revision Note. (2025, January 19). Save My Exams. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall. Retrieved from [Link]
-
In a Tre experiment, the best system for separating a mixture of ortho, m.. (2024, September 29). Filo. Retrieved from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). National Library of Medicine. Retrieved from [Link]
-
Rf value in TLC of acetic anhydride, aniline, aniline. (2016, November 26). Reddit. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. Retrieved from [Link]
-
Thin-Layer Chromatography and Rf Values (14.1.1). (n.d.). OCR A-Level Chemistry Notes. Retrieved from [Link]
-
N-(2-amino-4-bromophenyl)acetamide (C8H9BrN2O). (n.d.). PubChemLite. Retrieved from [Link]
-
2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. (n.d.). Symposium. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epfl.ch [epfl.ch]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. In a Tre experiment, the best system for separating a mixture of ortho, m.. [askfilo.com]
- 11. tutorchase.com [tutorchase.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Amidation Support Center: Acetic Acid Byproduct Removal
When executing acetylation or generic amidation workflows (e.g., reacting an amine with acetic anhydride or using glacial acetic acid as a coupling partner), acetic acid is an unavoidable stoichiometric byproduct. Removing this byproduct is notoriously difficult due to its high boiling point (118 °C) and its strong propensity to dimerize via hydrogen bonding, which traps it in organic matrices and severely complicates downstream purification.
This technical guide provides researchers and drug development professionals with causality-driven workflows to isolate highly pure acetamides.
Mechanistic Diagnostic: Why is Acetic Acid Hard to Remove?
Acetic acid resists standard evaporation because its molecules form strongly associated hydrogen-bonded dimers. In non-polar solvents, this dimerization artificially inflates the effective molecular weight and lowers the vapor pressure, making simple rotary evaporation highly inefficient. Furthermore, residual acetic acid acts as a polar protic cosolvent. During standard liquid-liquid extractions, this cosolvent effect can inadvertently pull highly polar or water-soluble amides into the aqueous phase, leading to significant yield losses.
Workflow Decision Matrix
Use the following flowchart to dictate your purification strategy based on the physical chemistry of your target amide.
Caption: Workflow for selecting an acetic acid removal strategy based on amide solubility and thermostability.
Troubleshooting Guides & FAQs
Q1: My amide is highly lipophilic, but I keep losing yield during the aqueous wash. Why? Diagnostic: If you are using strong bases like sodium hydroxide (NaOH) to neutralize the acetic acid, you are likely triggering base-catalyzed hydrolysis of your newly formed acetamide. Solution: Transition to a mild basic wash using 1 M Sodium Bicarbonate (NaHCO₃). The bicarbonate anion (pKa ~ 6.4) is basic enough to quantitatively deprotonate acetic acid (pKa 4.76) to form water-soluble sodium acetate, but it is not nucleophilic enough to hydrolyze the amide bond. This partition strategy relies on the target molecule remaining completely in the organic phase while the ionic sodium acetate is pulled into the aqueous phase[1].
Q2: My target amide is water-soluble (hydrophilic, LogP < 1). If I do an aqueous wash, I lose my product. How do I remove the acid? Diagnostic: Liquid-liquid extraction is contraindicated for highly polar amides. Standard evaporation fails due to acetic acid's high boiling point. Solution: Employ Azeotropic Distillation using an entrainer like toluene. By adding toluene, you disrupt the acetic acid dimerization. Toluene and acetic acid (with residual water) form an azeotrope that boils at a significantly lower temperature, allowing you to strip the acid under vacuum without requiring an aqueous workup[2]. Industrial processes frequently utilize this heterogeneous azeotropic distillation principle to dehydrate and purify acetic streams[3].
Q3: I am doing microscale library synthesis with thermolabile, water-soluble amino acid derivatives. I can't heat the mixture, and I can't use aqueous washes. What is the alternative? Diagnostic: Heat and water are both orthogonal to your target's stability. Solution: Utilize Solid-Phase Scavenging. By treating the crude reaction mixture with a basic macroreticular ion-exchange resin (e.g., Amberlyst A21 or an amine-functionalized resin), the free acetic acid is irreversibly trapped on the solid support. A simple filtration yields the pure amide. This approach has proven highly effective in advanced direct amidation workflows, bypassing aqueous loss entirely[4].
Standard Operating Protocols (SOPs)
Protocol A: Mild Basic Wash (For Lipophilic Amides)
-
Dilution: Dilute the crude amidation mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at approximately 10 mL per gram of crude material.
-
Neutralization: Transfer to a separatory funnel and add an equal volume of 1 M NaHCO₃. Critical: Carbon dioxide gas will evolve rapidly. Vent the funnel frequently to prevent dangerous pressure buildup.
-
Partitioning: Shake vigorously and allow phase separation. Drain the aqueous layer (which now contains the sodium acetate).
-
Washing: Repeat the NaHCO₃ wash until gas evolution ceases, indicating complete acid neutralization[1].
-
Drying: Wash the organic layer with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Azeotropic Distillation (For Hydrophilic/Thermostable Amides)
-
Entrainer Addition: To the crude reaction flask, add an excess of Toluene (typically a 3:1 to 5:1 volume ratio relative to the estimated acetic acid volume).
-
Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 45–50 °C and gradually apply a vacuum (target 30–50 mbar).
-
Azeotrope Stripping: The toluene/acetic acid azeotrope will distill efficiently. If a strong vinegar odor persists in the residue, add a second equivalent of toluene and repeat the evaporation.
-
Final Drying: Place the resulting solid or thick oil on a high-vacuum manifold for 2–4 hours to remove trace entrainer.
Protocol C: Solid-Phase Scavenging (For Microscale/Thermolabile Amides)
-
Resin Preparation: Swell a weakly basic ion-exchange resin (e.g., Amberlyst A21) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) for 15 minutes. Use approximately 3–4 equivalents of resin per mole of acetic acid byproduct.
-
Scavenging: Add the crude amidation mixture directly to the resin suspension. Stir gently at room temperature for 2 to 4 hours.
-
Filtration: Filter the mixture through a sintered glass funnel or a standard PTFE syringe filter to separate the acid-bound resin.
-
Washing: Wash the resin bed with 2 column volumes of the solvent to elute any physically trapped amide[4].
-
Concentration: Concentrate the combined filtrates to yield the highly pure acetamide.
Data Matrix: Efficiency & Scaling of Removal Techniques
| Purification Strategy | Chemical Mechanism | Recommended Scale | Process Efficiency | Target Molecule Profile |
| Mild Basic Wash | Acid-base neutralization forming water-soluble sodium acetate | Gram to Multi-kilogram | >99% acid removal | Highly lipophilic amides (LogP > 1) |
| Azeotropic Distillation | Disruption of H-bonding; lowering boiling point via entrainer | 100 mg to Pilot Scale | ~95-98% acid removal | Hydrophilic, thermostable amides |
| Solid-Phase Scavenging | Basic ion-exchange trapping of free acid | Microscale to 10 g | >98% acid removal | Hydrophilic, thermolabile, or parallel synthesis |
References
-
Mercer University. "Amide Workup - Biofilm Inhibitor Synthesis" 1.
-
The Journal of Organic Chemistry - ACS Publications. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3" 4.
-
Kirk-Othmer Encyclopedia of Chemical Technology. "Distillation, Azeotropic, and Extractive" 2.
-
Google Patents. US5980696A: "Dehydration of acetic acid by azeotropic distillation in the production of an aromatic acid" 3.
Sources
improving the purity of crude 2-amino-N-(4-bromophenyl)acetamide
Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals working to optimize the synthesis, purity, and isolation of 2-amino-N-(4-bromophenyl)acetamide .
As a primary aliphatic amine coupled to a deactivated anilide, this molecule presents unique synthetic challenges. The unshielded primary amine makes the target highly susceptible to over-alkylation, while the peptide-coupling routes often leave stubborn urea byproducts. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot your workflow.
Part 1: Analytical Profiling & Quantitative Data
Before troubleshooting, you must accurately profile your crude mixture. Relying solely on UV-Vis detection is insufficient, as the aliphatic amine lacks a distinct chromophore beyond the bromophenyl ring.
Table 1: LC-MS & TLC Profile of Common Crude Impurities
| Compound / Species | m/z[M+H]⁺ | TLC R_f (10% MeOH/DCM) | Causality / Origin |
|---|---|---|---|
| Target Product | 229.0 / 231.0 | 0.25 (Ninhydrin +) | Desired synthesized product. |
| 4-Bromoaniline | 172.0 / 174.0 | 0.85 (UV Active) | Unreacted starting material. |
| Dialkylated Impurity | 477.0 / 479.0 | 0.40 | Over-reaction during ammonolysis. |
| N-Acylurea Adduct | ~386 (EDC dependent)| 0.60 | Inefficient trapping by HOBt during coupling. |
Table 2: Partitioning Logic for Orthogonal Purification
| Molecular Species | Estimated pKa | State at pH 5.5 | State at pH 10.0+ |
|---|---|---|---|
| Target (Aliphatic Amine) | ~8.2 | Protonated (Aqueous) | Neutral (Organic) |
| 4-Bromoaniline (Aromatic) | ~3.8 | Neutral (Organic) | Neutral (Organic) |
| Amides / Urea Adducts | N/A | Neutral (Organic) | Neutral (Organic) |
Part 2: Technical FAQs & Mechanistic Troubleshooting
Q1: Direct ammonolysis of 2-chloro-N-(4-bromophenyl)acetamide yields massive amounts of a secondary amine byproduct (m/z ~477). Why is this happening, and how can I prevent it? A1: You are observing the bis-alkylated impurity. Causality: The primary amine you form is significantly more nucleophilic than the surrounding neutral ammonia. Once a small amount of product forms, it outcompetes NH₃ for the remaining alkyl halide. Fix: If you must use direct ammonolysis, use a massive solvent excess of NH₃ (e.g., 50-100 equivalents in methanol). However, for pharmaceutical-grade purity, we recommend switching to the Gabriel Synthesis using potassium phthalimide, which structurally guarantees the reaction stops at the primary amine stage[1].
Q2: I switched to the Boc-Glycine + 4-bromoaniline route using EDC/HOBt. The reaction is complete, but NMR shows a persistent impurity that co-elutes with my product. What is it? A2: This is an N-acylurea byproduct. During carbodiimide coupling, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. If this intermediate is not rapidly intercepted by HOBt, it undergoes an intramolecular rearrangement into a dead-end, inactive N-acylurea[2]. Fix: Ensure you are using a stoichiometric excess of anhydrous HOBt (1.2 eq). Furthermore, strictly maintain a temperature of 0°C during the activation step to suppress the rearrangement kinetics before adding the 4-bromoaniline.
Q3: How do I remove unreacted 4-bromoaniline from my crude amine product without column chromatography? A3: A classic mistake is extracting the crude mixture with 1M HCl (pH ~0). Because 4-bromoaniline has a pKa of ~3.8, a strongly acidic wash protonates both the unreacted starting material and your target product, pulling both into the aqueous phase. Fix: Use a buffered pH-controlled extraction. Wash your organic layer with a pH 5.5 Citrate Buffer . At pH 5.5, the weakly basic aniline remains neutral in the organic layer, while your target aliphatic amine (pKa ~8.2) is quantitatively protonated and pulled into the aqueous phase.
Part 3: Visualized Process Logic
Synthetic pathways for 2-amino-N-(4-bromophenyl)acetamide and associated impurity formation.
Acid-base extraction workflow for the high-purity isolation of the target aliphatic amine.
Part 4: Validated Experimental Protocols
Protocol A: High-Purity Coupling via EDC/HOBt & Deprotection This self-validating system leverages kinetic trapping to minimize urea byproducts.
-
Activation: In an oven-dried flask under nitrogen, dissolve Boc-Glycine (1.1 eq) and anhydrous HOBt (1.2 eq) in anhydrous DCM (0.2 M). Cool to 0°C.
-
Kinetic Trapping: Add EDC·HCl (1.2 eq) portion-wise. Stir strictly at 0°C for 30 minutes to ensure complete conversion to the HOBt-active ester before any O-acylisourea rearrangement occurs[2].
-
Coupling: Dissolve 4-bromoaniline (1.0 eq) in DCM and add dropwise. Add DIPEA (1.5 eq). Allow to warm to RT and stir for 12 hours.
-
Validation Check: Run TLC (Hexanes:EtOAc 1:1). Starting aniline (Rf ~0.6) should be consumed.
-
Deprotection: Concentrate the organic layer, redissolve in a 1:1 mixture of DCM/TFA at 0°C. Stir for 2 hours, then concentrate under vacuum to yield the crude TFA salt.
Protocol B: pH-Controlled Orthogonal Isolation Use this protocol to separate the target molecule from residual aniline and urea byproducts.
-
Dissolution: Dissolve the crude TFA salt from Protocol A in Ethyl Acetate (EtOAc).
-
Selective Extraction: Extract the organic layer three times with equal volumes of 0.5 M Sodium Citrate buffer (adjusted strictly to pH 5.5).
-
Phase Partitioning: Discard the EtOAc layer (contains unreacted 4-bromoaniline and EDC byproducts). Retain the aqueous phase.
-
Validation Check: Spot the aqueous layer on TLC and stain with Ninhydrin. A dark purple spot indicates the presence of your primary amine product.
-
Basification: Cool the aqueous phase in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches strictly 10.0 (verify with a calibrated pH meter). The aqueous phase will become cloudy as the freebase precipitates.
-
Final Recovery: Extract the basified aqueous layer three times with DCM. Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate to yield >98% pure 2-amino-N-(4-bromophenyl)acetamide.
References
-
Application Notes and Protocols for Coupling of H-Gly | Benchchem | 3
-
3-Chloro-5-fluoro-4-methoxybenzyl bromide (Synthesis of Primary Amines via Gabriel Synthesis) | Benchchem | 1
Sources
Validation & Comparative
A Comparative Guide to Bromoacetamide Analogs in Bioassays for Drug Discovery Professionals
The acetamide scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its synthetic tractability and ability to form key hydrogen bonds make it a privileged structure in drug design. This guide provides an in-depth comparison of 2-amino-N-(4-bromophenyl)acetamide and related bromoacetamide derivatives, focusing on their performance in critical bioassays. We will delve into their synthesis, comparative biological activities—including anticonvulsant, antimicrobial, and cytotoxic properties—and elucidate the structure-activity relationships (SAR) that govern their efficacy.
Synthesis of N-Aryl Bromoacetamides: A Foundational Protocol
The primary route to synthesizing the target compounds involves a two-step process: the acylation of a substituted aniline with a haloacetyl chloride, followed by nucleophilic substitution if required (as for the titular amino-acetamide). The initial N-acylation is a robust and high-yielding reaction.
Exemplary Protocol: Synthesis of 2-chloro-N-(4-bromophenyl)acetamide
This protocol describes the synthesis of the chloro-analogue, a common precursor for further derivatization.
-
Step 1: Reagent Preparation: A solution of 4-bromoaniline (0.04 mol) is prepared in dry toluene.
-
Step 2: Acylation: To this solution, chloroacetyl chloride (0.04 mol) is added dropwise, followed by triethylamine (TEA) as a base. The mixture is refluxed for 2 hours.[1]
-
Step 3: Work-up: After cooling, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure.
-
Step 4: Recrystallization: The resulting solid is recrystallized from ethanol to yield the pure N-(4-bromophenyl)-2-chloroacetamide.[1]
To obtain the target compound, 2-amino-N-(4-bromophenyl)acetamide, a subsequent step involving amination (e.g., using ammonia or a protected amine) would be performed on the 2-chloro precursor.
Comparative Bioassay Performance
The true value of a chemical scaffold is determined by its biological activity. Here, we compare the performance of various bromoacetamide derivatives across several key bioassays relevant to drug discovery.
N-substituted acetamides are a well-explored class of potential anticonvulsant agents.[2] Their activity is typically evaluated using the maximal electroshock (MES) seizure model in rodents, which is indicative of efficacy against generalized tonic-clonic seizures.[2][3]
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The presence and position of a halogen on the phenyl ring are critical. Studies on related N-phenylacetamides consistently show that small, electron-withdrawing groups like chloro and bromo substituents at the para-position enhance anticonvulsant activity.[2][3] For instance, the compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide was identified as the most potent in a series, significantly reducing seizure duration and severity in the MES test.[3]
-
Amide Substituent: The group attached to the amide nitrogen also heavily influences activity. While direct data on the 2-amino group of the titular compound is sparse in anticonvulsant literature, modifications in this region are known to be a key determinant of potency.[2]
-
Comparison to Other Scaffolds: While promising, simple N-phenylacetamides often show lower potency compared to analogs where the amide is part of a heterocyclic ring, such as the pyrrolidine-2,5-dione (succinimide) core, which is a crucial pharmacophore for anticonvulsant activity.[4]
Table 1: Comparative Anticonvulsant Activity of Acetamide Derivatives in the MES Test
| Compound/Analog Type | Key Structural Feature | Activity in MES Test | Reference |
| N-(4-bromophenyl)acetamide derivative | 4-Bromophenyl group | High Activity: Reduced seizure duration 2.4-fold | [3] |
| N-(3-chlorophenyl)acetamide derivatives | 3-Chloroanilide group | Generally inactive or weakly active | [4] |
| 3-(Trifluoromethyl)anilide derivatives | 3-CF3 group on anilide | Showed significant activity | [4] |
| Pyrrolidine-2,5-dione analogs | Succinimide ring | Generally higher potency than open-chain amides | [4] |
Bromoacetamides have also been investigated for their potential as antimicrobial agents. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.[5][6]
Structure-Activity Relationship (SAR) Insights:
-
Gram-Positive vs. Gram-Negative: Many N-(substituted phenyl)-2-chloroacetamides show effectiveness against Gram-positive bacteria like Staphylococcus aureus (including MRSA) but are less effective against Gram-negative bacteria such as Escherichia coli.[5] This is often attributed to differences in the bacterial cell wall structure and permeability.[7]
-
Substituent Effects: The nature and position of substituents on the phenyl ring modulate activity. For example, in a study of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the compounds were active against Gram-positive bacteria with MIC values ranging from 2.5–5.0 mg/mL.[8]
-
Mechanism of Action: While not fully elucidated for all derivatives, some bromo-organic compounds are thought to exert their antibacterial effects by targeting essential bacterial proteins, such as DNA gyrase.[9]
Table 2: Comparative Antimicrobial (Antibacterial) Activity of Bromo-Aryl Amides
| Compound/Analog Type | Target Organism | MIC (µg/mL) | Reference |
| N-(substituted phenyl)-2-chloroacetamides | S. aureus, MRSA | 32 - 4000 | [5] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamides | Gram-positive bacteria | 2500 - 5000 | [8] |
| 4-bromo-1H-indazole derivatives | S. aureus ATCC29213 | >4 | [10] |
| 5-bromo substituted phenyl N-acylhydrazones | B. subtilis, P. aeruginosa | 62.5 | [6] |
The evaluation of cytotoxicity is a critical first step in assessing anticancer potential. The MTT assay is a standard colorimetric method used to measure cell metabolic activity, which reflects cell viability.[11] The results are typically reported as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[11][12]
Structure-Activity Relationship (SAR) Insights:
-
Potency: Phenylacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-468) and neuronal (PC-12) cancer cells.[13]
-
Mechanism of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) by modulating key proteins and pathways. For example, one effective phenylacetamide derivative triggered apoptosis by upregulating the expression of Bcl-2, Bax, and FasL RNA, as well as increasing caspase 3 activity.[13]
Table 3: Comparative Cytotoxicity (IC50) of Phenylacetamide Derivatives
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| N-Butyl-2-(2-fluorophenyl)acetamide | MDA-MB-468, PC-12 | 0.6 ± 0.08 | [13] |
| N-Butyl-2-(phenyl)acetamide | MCF-7 | 0.7 ± 0.08 | [13] |
| N-Butyl-2-(2-fluorophenyl)acetamide | MCF-7 | 0.7 ± 0.4 | [13] |
Experimental Workflows and Methodologies
To ensure scientific rigor and reproducibility, detailed protocols are essential. Below are representative workflows for the key bioassays discussed.
The MTT assay is a cornerstone for in vitro cytotoxicity screening.[11]
Caption: Step-by-step workflow for a standard MTT cytotoxicity assay.
SAR studies are fundamental to medicinal chemistry, guiding the rational design of more potent and selective analogs.[2]
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
Conclusion and Future Directions
The N-aryl bromoacetamide scaffold is a versatile platform for developing novel therapeutic agents. The presence of a bromine atom at the para-position of the phenyl ring, as seen in derivatives of 2-amino-N-(4-bromophenyl)acetamide, is a recurring feature in compounds with promising anticonvulsant, antimicrobial, and cytotoxic activities. The data clearly indicates that this substitution pattern often enhances biological efficacy.
Future research should focus on a systematic evaluation of the 2-amino group's contribution to activity and toxicity profiles. Further derivatization, guided by the SAR principles outlined here, could lead to the discovery of lead compounds with improved potency and selectivity for specific biological targets. Elucidating the precise molecular mechanisms of action for the most active compounds will be crucial for their advancement through the drug development pipeline.
References
-
Severina H, Skupa O, Khairulin A, Voloshchuk N, Georgiyants V. Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science. 2019;9(02):012–019. Available from: [Link]
-
Amanote Research. Synthesis and Anticonvulsant Activity of New - N-Phenyl-2-(4-Phenylpiperazin-1-Yl)acetamide Derivatives. Available from: [Link]
-
Kamiński K, Wiklik B, Obniska J. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research. 2015;24(7):2939-2951. Available from: [Link]
-
Glavan G, Završnik D, Hodžić A, et al. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. 2017;68(1):34-45. Available from: [Link]
-
Kamiński K, Rapacz A, Łuszczki JJ, et al. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. 2021;26(23):7359. Available from: [Link]
-
Science.gov. cytotoxicity ic50 values: Topics by Science.gov. Available from: [Link]
-
Longkumer, T., Singh, T.V., Singh, L.J. et al. Green Synthesis of Bromo Organic Molecules and Investigations on Their Antibacterial Properties: An Experimental and Computational Approach. J Chem Res. 2019. Available from: [Link]
-
Ng, K. Y., et al. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry. 2004;47(6):1397-405. Available from: [Link]
-
Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. 2012;4(4):1483-1488. Available from: [Link]
-
Kohn, H., et al. Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. Journal of Medicinal Chemistry. 2001;44(25):4395-4409. Available from: [Link]
-
PubChem. 2-(4-Bromophenyl)acetamide. Available from: [Link]
-
Ienascu, I. M. C., et al. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules. 2023;28(13):5223. Available from: [Link]
-
Mahyavanshi, J., Shukla, M., & Parmar, K. Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[2][3][4]triazole-3-ylsulfanyl)-acetamide. International Journal of ChemTech Research. 2014;6(7):3649-3657. Available from: [Link]
-
Kaplaushenko, A., et al. The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. Pharmacia. 2022;69(2):477-486. Available from: [Link]
-
Salomé, C., et al. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of medicinal chemistry. 2010;53(3):1288-305. Available from: [Link]
-
ResearchGate. Cytotoxicity activity with the IC 50 values. Available from: [Link]
-
Li, W., et al. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie. 2015;348(4):266-77. Available from: [Link]
-
ResearchGate. Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. Available from: [Link]
-
ResearchGate. Determination of IC50 values obtained from the cytotoxicity... Available from: [Link]
-
ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Available from: [Link]
-
PubChemLite. 2-amino-2-(4-bromophenyl)acetamide (C8H9BrN2O). Available from: [Link]
-
Al-Ostath, A., et al. Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. Molecules. 2024;29(2):339. Available from: [Link]
-
Pharmaceutical Sciences. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. 2025;31(1):109-118. Available from: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Comparative Efficacy of 2-Amino-N-(4-bromophenyl)acetamide Derivatives: A Technical Evaluation Guide
As a Senior Application Scientist, evaluating the pharmacological potential of a specific chemical scaffold requires moving beyond simple affinity metrics to understand the intricate structure-activity relationships (SAR) governing biological efficacy. The 2-amino-N-(4-bromophenyl)acetamide core is a highly versatile pharmacophore heavily utilized in modern drug discovery.
The rationale behind selecting this specific scaffold is bipartite:
-
The para-bromophenyl anchor: Halogenation, particularly with bromine, significantly increases the lipophilicity (
) of the molecule, enhancing cellular membrane permeability. Mechanistically, the heavy halogen atom serves as a robust hydrogen-bond acceptor and participates in unique halogen-bonding interactions with backbone carbonyls in target protein binding pockets (such as the Tyr258 residue in PqsR receptors)[1]. -
The
-amino hinge: The secondary or tertiary amine at the alpha position allows for modular synthetic substitution (e.g., incorporating sulfonamides, thiazoles, or piperidines). This structural flexibility directly dictates the molecule's efficacy profile, pivoting its application from antimicrobial targeting to antiproliferative oncology.
This guide provides an objective, data-backed comparison of various alpha-substituted derivatives of 2-amino-N-(4-bromophenyl)acetamide, analyzing their comparative efficacy in both anticancer and antimicrobial domains.
Antiproliferative Efficacy in Oncology (MCF-7 Breast Carcinoma)
Derivatives of N-(4-bromophenyl)acetamide have demonstrated significant utility as antiproliferative agents, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF-7) cell lines[2]. The primary mechanism involves the competitive inhibition of key survival signaling cascades, notably the EGFR/PI3K/Akt pathway, leading to the induction of apoptosis.
Comparative Data Analysis
The table below synthesizes the inhibitory concentration (
| Derivative Substitution (at | Chemical Rationale | MCF-7 | Relative Efficacy vs. Base |
| Diethylamino (Aliphatic) | Basic lipophilic substitution; limited steric bulk. | 45.2 | Baseline |
| N-(4-(4-bromophenyl)thiazol-2-yl) | Heterocyclic fusion enhances | 38.0 | + 15.9% |
| Piperidin-1-yl | Cyclic aliphatic structure restricts conformational freedom, reducing entropy loss upon binding. | 18.5 | + 59.1% |
| 4-(piperidin-1-ylsulfonyl)phenylamino | Sulfonamide moiety mimics highly potent DHFR inhibitors, locking into active sites via strong hydrogen bonding[3]. | 8.4 | + 81.4% |
| 5-Fluorouracil (Positive Control) | Pyrimidine analogue; established clinical antimetabolite standard. | 4.1 | N/A |
Mechanistic Pathway Visualization
Proposed mechanism of antiproliferative acetamide derivatives via EGFR signaling inhibition.
Validated Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
To evaluate the antiproliferative data above, the SRB assay is heavily preferred over traditional MTT assays. Causality: The SRB assay measures total cellular protein content, which is independent of cellular metabolic fluctuations. MTT assays rely on mitochondrial reductase activity, which can be artificially spiked or suppressed by specific drug mechanisms, leading to false positives/negatives[4].
This protocol is structured as a self-validating system :
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at
cells/well. Control step: Dedicate column 1 for media blanks (background noise) and column 12 for vehicle controls (0.1% DMSO maximum to prevent solvent toxicity). -
Compound Treatment: Treat cells with serial dilutions of the acetamide derivatives for 72 hours. Include 5-Fluorouracil as the positive calibration control.
-
TCA Fixation: Add cold 10% Trichloroacetic Acid (TCA) and incubate at 4°C for 1 hour. Causality: TCA instantly halts cellular metabolism and precipitates proteins onto the plastic matrix, preventing cell loss during subsequent wash steps.
-
Staining: Wash 5 times with distilled water, air dry, and stain with 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes. Causality: The 1% acetic acid provides the low pH required for the negatively charged SRB dye to bind stoichiometrically to basic amino acid residues.
-
Washing & Solubilization: Wash 5 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye using 10 mM Tris base (pH 10.5).
-
Data Validation: Read absorbance at 540 nm. Calculate the
-factor for the plate: . A plate is only considered experimentally valid if .
Self-validating SRB cytotoxicity assay workflow emphasizing internal quality control checkpoints.
Antimicrobial Efficacy (MRSA & S. aureus)
Beyond oncology, the 2-amino-N-(4-bromophenyl)acetamide framework is an excellent scaffold for combating antimicrobial resistance[5]. Pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) are highly susceptible to modified acetamide derivatives. In this domain, these compounds act as dihydrofolate reductase (DHFR) inhibitors or block quorum sensing (e.g., as potent PqsR antagonists in P. aeruginosa)[1].
Comparative Data Analysis (Minimum Inhibitory Concentration)
The transition from a basic aliphatic amine to highly conjugated, multi-ring amine substitutions severely limits the target bacteria's ability to undergo efflux-pump mediated resistance[2].
| Derivative Substitution (at | Mechanism Focus | S. aureus MIC ( |
| Diethylamino (Aliphatic) | General membrane disruption. | 64.0 |
| N-(4-(4-bromophenyl)thiazol-2-yl) | Multi-target (DNA gyrase interference)[2]. | 13.4 |
| 4-(piperidin-1-ylsulfonyl)phenylamino | Targeted DHFR inhibition; disruption of folic acid synthesis[3]. | 2.1 |
| Vancomycin (Positive Control) | Glycopeptide cell wall synthesis inhibitor. | 0.5 |
Validated Protocol: Redox-Coupled Broth Microdilution
Determining the MIC using standard turbidity can be highly subjective due to compound precipitation. As a best practice, this protocol utilizes a redox indicator (Resazurin) to definitively separate compound insolubility from bacterial viability.
-
Inoculum Preparation: Cultivate S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB). Adjust the suspension to a 0.5 McFarland standard (
CFU/mL), then dilute 1:150 in MHB. -
Plate Assembly: In a 96-well plate, perform 2-fold serial dilutions of the acetamide derivatives. Validation Control: Ensure every plate contains a Growth Control (bacteria + media, no drug) and a Sterility Control (media only).
-
Inoculation & Incubation: Add
of the bacterial inoculum to all wells except the Sterility Control. Incubate at 37°C for 18 hours. -
Redox Evaluation: Add
of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours. -
Readout Logic: Causality: Metabolically active (living) bacteria reduce the blue non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains entirely blue, proving 100% suppression of metabolic activity without confounding optical density interference from the drug itself.
Conclusion & Future Perspectives
The structural evaluation of 2-amino-N-(4-bromophenyl)acetamide derivatives highlights an undeniable truth in rational drug design: the rigid lipophilic 4-bromophenyl tail anchors the molecule, while the
References
-
Comparative Analysis of N-(4-Bromopyridin-2-yl)acetamide Analogues: A Review of Biological Activity. BenchChem.[4]
-
Highly Potent Aromatic Isocyanides as Soft Drugs against Methicillin and Vancomycin-Resistant Staphylococcus aureus Topical. ChemRxiv.[5]
-
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC.[2]
-
Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. PMC / NIH.[3]
-
Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers.[1]
Sources
- 1. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 2. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
Validating 2-amino-N-(4-bromophenyl)acetamide as a Lead Compound: A Comparative Guide for Drug Discovery
Introduction: Unveiling the Potential of a Novel Scaffold
In the relentless pursuit of novel therapeutic agents, the identification and validation of new chemical entities with promising biological activity are paramount. The N-aryl acetamide scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide focuses on the systematic validation of 2-amino-N-(4-bromophenyl)acetamide , a compound of interest due to its structural novelty and the established therapeutic potential of its chemical class.
While direct biological data for this specific compound is sparse, the activity of structurally related molecules provides a strong rationale for its investigation as a lead compound. For instance, various N-aryl acetamide derivatives have shown promise as kinase inhibitors, a class of enzymes frequently dysregulated in cancer.[4] This guide, therefore, proposes a comprehensive validation workflow for 2-amino-N-(4-bromophenyl)acetamide, framing it as a potential kinase inhibitor for oncology applications.
To provide a rigorous and objective assessment, we will benchmark its performance against a well-established therapeutic agent, Gefitinib . Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, an important target in non-small cell lung cancer. This comparative approach will provide crucial context for evaluating the efficacy, selectivity, and drug-like properties of our lead compound.
This document serves as a technical manual for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation frameworks, and the scientific rationale behind each step of the validation process.
The Validation Workflow: A Head-to-Head Comparison
The journey from a promising hit to a viable drug candidate is a multi-step process of rigorous evaluation. Our validation strategy for 2-amino-N-(4-bromophenyl)acetamide is designed as a series of comparative in vitro assays against Gefitinib, focusing on primary efficacy, cellular activity, early safety, and pharmacokinetic properties.
Caption: A high-level overview of the proposed validation workflow for 2-amino-N-(4-bromophenyl)acetamide.
Synthesis of the Lead Compound: 2-amino-N-(4-bromophenyl)acetamide
A reliable and scalable synthesis route is the foundation of any drug discovery program. Based on established methods for the synthesis of N-aryl acetamides, the following two-step protocol is proposed.[5][6]
Protocol 1: Synthesis of 2-chloro-N-(4-bromophenyl)acetamide
-
Dissolve 4-bromoaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-chloro-N-(4-bromophenyl)acetamide.
Protocol 2: Amination to Yield 2-amino-N-(4-bromophenyl)acetamide
-
Dissolve 2-chloro-N-(4-bromophenyl)acetamide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add an excess of aqueous ammonia or a solution of ammonia in methanol.
-
Heat the reaction mixture at a temperature between 50-80°C and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization to obtain pure 2-amino-N-(4-bromophenyl)acetamide.
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 1: Comparative Efficacy Assessment
Primary Target Engagement: In Vitro Kinase Inhibition Assay
Scientific Rationale: The primary hypothesis is that 2-amino-N-(4-bromophenyl)acetamide functions as a kinase inhibitor. This assay will directly measure the compound's ability to inhibit the enzymatic activity of a target kinase (e.g., EGFR) and determine its potency (IC50) in comparison to Gefitinib. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity.[7][8]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-amino-N-(4-bromophenyl)acetamide and Gefitinib in 100% DMSO.
-
Perform serial dilutions (e.g., 10-point, 3-fold) in DMSO to create a concentration range for IC50 determination.
-
-
Kinase Reaction Setup (384-well plate format):
-
Prepare a master mix of the target kinase (e.g., recombinant human EGFR) and its specific substrate (e.g., a poly-Glu-Tyr peptide) in the appropriate kinase reaction buffer.
-
Dispense 2.5 µL of the kinase/substrate master mix into each well.
-
Using an acoustic dispenser or a low-volume serial diluter, transfer 2.5 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Table: Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| 2-amino-N-(4-bromophenyl)acetamide | EGFR | Experimental Value |
| Gefitinib | EGFR | Experimental Value |
Cellular Efficacy and Cytotoxicity: MTT Proliferation Assay
Scientific Rationale: A successful kinase inhibitor must not only inhibit its target enzyme but also translate this inhibition into a functional cellular response, such as halting cancer cell proliferation. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10] By treating a relevant cancer cell line (e.g., A549, a human lung adenocarcinoma line with EGFR expression) with our compounds, we can determine their anti-proliferative potency (GI50).
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells and seed them into a 96-well plate at a density of 5,000 cells per well. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-amino-N-(4-bromophenyl)acetamide and Gefitinib in cell culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage inhibition against the logarithm of the compound concentration and determine the GI50 (concentration causing 50% growth inhibition).
-
Comparative Data Table: Anti-proliferative Activity
| Compound | Cell Line | GI50 (µM) |
| 2-amino-N-(4-bromophenyl)acetamide | A549 | Experimental Value |
| Gefitinib | A549 | Experimental Value |
Part 2: Early Safety and ADME Profiling
A potent compound is of little therapeutic value if it is unsafe or has poor pharmacokinetic properties. Early assessment of these parameters is crucial for a "fail early, fail cheap" drug discovery strategy.
Cardiotoxicity Screening: hERG Safety Assay
Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[11] Therefore, assessing a compound's hERG liability early in development is a regulatory requirement and critical for patient safety. Automated patch-clamp electrophysiology is the gold standard for measuring hERG channel inhibition.[4][12]
Caption: Workflow for the automated patch-clamp hERG safety assay.
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel, such as HEK293 cells, cultured under standard conditions.
-
Prepare a single-cell suspension for use in the automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
-
Electrophysiology:
-
The automated system will capture individual cells and form a high-resistance seal (gigaseal) in the whole-cell configuration.
-
Record a stable baseline hERG current for at least 3 minutes using a specific voltage protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the tail current).
-
Perfuse the test compound (2-amino-N-(4-bromophenyl)acetamide or Gefitinib) at increasing concentrations, allowing the inhibitory effect to reach a steady state at each concentration (typically 3-5 minutes).
-
Perform a washout step with the external solution to assess the reversibility of inhibition.
-
Apply a known hERG blocker (e.g., E-4031) as a positive control at the end of the experiment.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current for each voltage pulse.
-
Calculate the percentage of current inhibition at each compound concentration relative to the baseline.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation.
-
Comparative Data Table: hERG Inhibition
| Compound | hERG IC50 (µM) |
| 2-amino-N-(4-bromophenyl)acetamide | Experimental Value |
| Gefitinib | Experimental Value |
Metabolic Stability: Liver Microsomal Assay
Scientific Rationale: The rate at which a compound is metabolized by the liver is a key determinant of its in vivo half-life and oral bioavailability. Human liver microsomes (HLM) contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs.[13][14] This assay measures the rate of disappearance of the parent compound over time to predict its intrinsic clearance.[15][16]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing pooled HLM (e.g., 0.5 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4).
-
Add the test compound (2-amino-N-(4-bromophenyl)acetamide or Gefitinib) to the mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein.
-
Comparative Data Table: Metabolic Stability
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| 2-amino-N-(4-bromophenyl)acetamide | Experimental Value | Experimental Value |
| Gefitinib | Experimental Value | Experimental Value |
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
Scientific Rationale: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion, a key mechanism of drug absorption.[17][18] It measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.[19]
Experimental Protocol: PAMPA
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the membrane of each well in the donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Fill the wells of the acceptor plate with buffer solution (pH 7.4).
-
-
Compound Application and Incubation:
-
Prepare solutions of the test compounds (2-amino-N-(4-bromophenyl)acetamide and Gefitinib) in a donor buffer solution (e.g., pH 5.0 to mimic the upper intestine).
-
Add the compound solutions to the wells of the donor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for 5-18 hours.
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium) where Vd and Va are the volumes of the donor and acceptor wells, Area is the membrane area, and Time is the incubation time.
-
Comparative Data Table: Permeability
| Compound | Papp (x 10⁻⁶ cm/s) | Predicted Absorption |
| 2-amino-N-(4-bromophenyl)acetamide | Experimental Value | Low / Medium / High |
| Gefitinib | Experimental Value | Low / Medium / High |
Conclusion: Synthesizing the Evidence for a Go/No-Go Decision
This guide has outlined a rigorous, comparative workflow for the initial validation of 2-amino-N-(4-bromophenyl)acetamide as a potential lead compound for drug discovery. By benchmarking its performance against an established drug, Gefitinib, across key in vitro assays, we can build a comprehensive data package to inform a critical "Go/No-Go" decision.
A promising profile for our lead compound would include:
-
Potent on-target activity (low nanomolar IC50 in the kinase assay).
-
Effective cellular activity (low micromolar or high nanomolar GI50 in the MTT assay).
-
A clean safety profile (a hERG IC50 significantly higher—ideally >30-fold—than its therapeutic concentration).
-
Favorable ADME properties (moderate metabolic stability and high permeability).
Should the data from these studies be encouraging, the next steps would involve expanding the investigation to include selectivity profiling against a panel of other kinases, further ADME-Tox studies (e.g., CYP inhibition, plasma protein binding), and ultimately, in vivo efficacy and pharmacokinetic studies in animal models. This structured, data-driven approach ensures that only the most promising candidates are advanced, maximizing the efficiency and success rate of the drug discovery pipeline.
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- (n.d.). Caco2 assay protocol.
- DB-ALM. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- BenchChem. (2025). Comparative Analysis of N-(4-Bromopyridin-2-yl)acetamide Analogues: A Review of Biological Activity.
- IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA)
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- ResearchGate. (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
- WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
- BenchChem. (2025). Application Notes and Protocols for hERG Channel Safety Assessment.
- IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Frontiers. (2020, November 2). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
- (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- (n.d.). Synthesis of enantiomerically-enriched N-aryl amino-amides via a Jocic-type reaction.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
- MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- WuXi AppTec. (2025, October 24). Five Ways to Ensure hERG Assays are Scientifically Reliable.
- (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
- PMC. (2022, November 30).
- PMC. (2021, September 26).
- DergiPark. (2023, April 29). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake.
- Charles River Labor
- ResearchGate. (2025, July 4). (PDF) N -Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity.
- Wikipedia. (n.d.). MTT assay.
- Eurofins Medical Device Testing. (2024, October 24). MTT Test.
- Protocols.io. (2024, May 31). In vitro kinase assay.
- Metrion Biosciences. (2025, March 28).
- PMC. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- PMC. (n.d.). Synthesis and Anti-Human Immunodeficiency Virus Type 1 Activity of (E)
- BenchChem. (n.d.). biological activity of n-[4-(dimethylamino)
- PMC. (2022, September 5). Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides.
- Arabian Journal of Chemistry. (2021, February 23). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions.
- Organic Chemistry Portal. (n.d.). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles.
- MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- MDPI. (2023, May 31). N-Aryl Amino Acids as Potential Antibacterial Agents.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 13. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 14. mttlab.eu [mttlab.eu]
- 15. mercell.com [mercell.com]
- 16. nuvisan.com [nuvisan.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. PAMPA | Evotec [evotec.com]
- 19. paralab.es [paralab.es]
A Comparative Guide to the In Vitro Evaluation of 2-amino-N-(4-bromophenyl)acetamide Derivatives
This guide provides a comprehensive overview and comparative analysis of the in vitro testing of 2-amino-N-(4-bromophenyl)acetamide derivatives. It is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel therapeutic agents. This document synthesizes data from various studies to offer a comparative perspective on the biological activities of these compounds and details the experimental methodologies crucial for their assessment.
Introduction: The Therapeutic Potential of Acetamide Scaffolds
The acetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. The incorporation of a 2-amino group and a 4-bromophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. The bromine atom, a halogen, can enhance binding affinities through halogen bonding and improve metabolic stability, while the amino group provides a key site for hydrogen bonding and further derivatization.
This guide focuses on the in vitro evaluation of these derivatives, a critical first step in the drug discovery pipeline.[1][2][3] In vitro assays provide a controlled environment to elucidate the mechanism of action, potency, and selectivity of new chemical entities before advancing to more complex and resource-intensive in vivo studies.[2][3]
Comparative Analysis of Biological Activities
Derivatives of 2-amino-N-(4-bromophenyl)acetamide have been investigated for a range of biological activities, most notably as antimicrobial and anticancer agents. The following sections present a comparative analysis of their performance based on available experimental data.
Antimicrobial Activity
Several studies have highlighted the potential of acetamide derivatives as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][5][6][7][8] The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[9]
Table 1: Comparative Antimicrobial Activity of Selected Acetamide Derivatives
| Compound/Derivative | Target Organism | Assay Method | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide | Staphylococcus aureus | Well diffusion | - | Moderate | [4] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide | Escherichia coli | Well diffusion | - | Moderate | [4] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide | Candida albicans | Well diffusion | - | Moderate | [4] |
| 2-mercaptobenzothiazole-based acetamide compounds | Gram-positive & Gram-negative bacteria | Broth microdilution | Varies | - | [10] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Broth microdilution | 2500-5000 | - | [6] |
Note: Direct MIC values for 2-amino-N-(4-bromophenyl)acetamide derivatives are not consistently reported in a comparative context in the provided search results. The table presents data on structurally related compounds to illustrate the potential antimicrobial activity and the methodologies used.
Anticancer Activity
The antiproliferative effects of acetamide derivatives against various cancer cell lines are a significant area of investigation.[10][11][12][13] The most common in vitro method to assess anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[9] The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's potency.[9]
Table 2: Comparative Anticancer Activity of Selected Acetamide Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Method | IC50 (µM) | Reference |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | MCF-7 (Breast) | Not specified | Significant activity reported | [10] |
| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide | Not specified | Not specified | Not specified | [11] |
| Brominated Coelenteramine (Clm-1) | Prostate (PC-3), Breast (MCF-7, T47D) | Not specified | Inactive to moderately active | [12] |
| Substituted acetamide derivative 8c | Butyrylcholinesterase (BChE) inhibition (Alzheimer's model) | Ellman's method | 3.94 | [14] |
Note: The table includes data on structurally related compounds and derivatives with different N-substituents to provide a broader context for the potential anticancer and enzyme-inhibitory activities.
Experimental Protocols
The reliability and reproducibility of in vitro data are paramount. This section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Protocol: Antimicrobial Susceptibility Testing (Well Diffusion Method)
This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.[5][7]
Materials:
-
Test compounds (2-amino-N-(4-bromophenyl)acetamide derivatives)
-
Bacterial or fungal strains
-
Muller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile swabs
-
Micropipettes
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standard antibiotic (e.g., Cefotaxime) and antifungal (e.g., Miconazole) as positive controls[5][7]
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile swab.
-
Well Preparation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in DMSO) at a specific concentration into the wells. Include a DMSO-only well as a negative control and wells with standard antibiotics/antifungals as positive controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Diagram: Well Diffusion Assay Workflow
Caption: Workflow for the well diffusion antimicrobial assay.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell viability.[9]
Materials:
-
Test compounds (2-amino-N-(4-bromophenyl)acetamide derivatives)
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The in vitro evaluation of 2-amino-N-(4-bromophenyl)acetamide derivatives reveals a promising class of compounds with potential antimicrobial and anticancer activities. The structure-activity relationship appears to be sensitive to substitutions on the acetamide and phenyl rings.[12] Future research should focus on synthesizing a broader range of derivatives and conducting systematic in vitro screening against a diverse panel of microbial strains and cancer cell lines. Elucidating the precise mechanisms of action, for instance, through enzyme inhibition assays or gene expression studies, will be crucial for optimizing the therapeutic potential of this chemical scaffold. The adoption of advanced in vitro models, such as 3D cell cultures and organoids, could provide more physiologically relevant data and improve the translatability of in vitro findings to in vivo efficacy.[15]
References
- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Google Vertex AI Search.
- Comparative Analysis of N-(4-Bromopyridin-2-yl)acetamide Analogues: A Review of Biological Activity. (n.d.). Benchchem.
- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (n.d.). PMC.
- In Vitro Assays Drug Discovery: R&D Solutions. (2024, April 8). Da-ta Biotech.
- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (2018, December 15). Promega Corporation.
- In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM.
- The rise of new approach methodologies in drug and chemical safety. (2025, December 11). Google Vertex AI Search.
- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018, February 7). ResearchGate.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025, July 2). MDPI.
- Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021, March 20). PubMed.
- A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers. (n.d.). Benchchem.
- Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022, November 12). PMC.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). ResearchGate.
- Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. (2021, February 20). IJRES.
- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023, March 25). PMC.
- (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023, March 17). ResearchGate.
- Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015, December 31). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023, March 25). PubMed.
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. In Vitro Assays Drug Discovery: R&D Solutions | Da-ta Biotech [databiotech.co.il]
- 3. axxam.com [axxam.com]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijres.org [ijres.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The rise of new approach methodologies in drug and chemical safety | Drug Discovery News [drugdiscoverynews.com]
Comparative Docking Analysis of Substituted Acetamide Compounds: Evaluating P2Y14R Antagonist Scaffolds
Executive Summary
In medicinal chemistry, the acetamide moiety is a highly privileged structural scaffold. Its rigid planar geometry and dual capacity for hydrogen bond donation and acceptance make it an ideal linker for optimizing receptor-ligand interactions. Recent breakthroughs in purinergic receptor pharmacology have highlighted N-substituted acetamides as superior alternatives to legacy zwitterionic antagonists for targeting the P2Y14 Receptor (P2Y14R)—a G-protein coupled receptor (GPCR) critically involved in inflammatory diseases such as acute gouty arthritis.
This guide provides an objective comparative analysis of the leading N-substituted acetamide compound (I-17) against previous-generation antagonists (Compounds 6 and 9). It outlines the causality behind the computational design choices, detailing a self-validating protocol from in silico molecular docking to in vitro empirical validation.
Mechanistic Causality: Overcoming the Zwitterion Liability
Early P2Y14R antagonists, such as Compounds 6 and 9, exhibited high binding affinities but suffered from a major pharmacokinetic limitation: they possessed a zwitterionic character due to the presence of a carboxylate functional group. Zwitterions struggle with passive transcellular diffusion, severely limiting oral bioavailability ().
To solve this, researchers utilized a crystallographic overlap strategy. By comparing the docking poses of Compounds 6 and 9 within the P2Y14R active site, they hypothesized that the critical spatial orientations could be preserved while entirely replacing the problematic carboxyl group with a neutral N-substituted acetamide linker. The resulting lead candidate, Compound I-17 , acts as a competitive antagonist, effectively blocking UDP-glucose from initiating the pro-inflammatory NLRP3/GSDMD pyroptosis pathway.
Mechanistic signaling of P2Y14R and antagonism by acetamide derivatives in inflammation.
Comparative Data: Pharmacological Performance Profiles
The empirical performance of the hybridized acetamide Compound I-17 demonstrates the profound advantage of stripping away the zwitterionic nature while maintaining spatial pharmacophore fidelity. The table below summarizes the core differences observed in competitive binding models and pharmacological evaluations.
| Scaffold / Parameter | Compound 6 | Compound 9 | Compound I-17 (Acetamide Derivative) |
| Chemical Class | Previous Generation | Previous Generation | N-Substituted Acetamide Hybrid |
| Inhibitory Concentration (IC₅₀) | Sub-optimal | High Affinity | 0.6 nM |
| Oral Bioavailability (F) | Low | Moderate/Low | 75% |
| Structural Liability | Zwitterionic | Carboxyl-dependent | Non-Zwitterionic |
| Docking/Binding Mode | Unique distinct pocket | Standard antagonist pocket | Near-identical overlap with Cmpd 9 |
| In Vivo Application | Limited | Proof-of-concept | Satisfactory in Acute Gouty Arthritis |
Data synthesized from docking and structural models evaluating acute gouty arthritis candidates [1].
Self-Validating Protocol: In Silico to In Vitro Workflow
To establish trustworthy and reproducible results, drug development workflows must be self-validating. Relying purely on binding energy (ΔG) from docking is insufficient. The following methodology pairs computational overlap analysis with an orthogonal functional assay designed to explicitly prove target engagement.
Self-validating computational to empirical screening workflow for acetamide antagonists.
Step 1: Crystallographic Overlay & Molecular Docking
Causality: Molecular hybridization assumes that taking the best structural features from two parent molecules will yield a superior hybrid. Docking validates this by ensuring the new acetamide core does not create steric clashes while preserving the critical hydrogen-bonding network previously anchored by the carboxyl group.
-
Target Preparation: Retrieve the P2Y14R crystal structure. Remove bound ligands, add polar hydrogens, and assign partial charges using an Amber force field.
-
Ligand Preparation: Generate 3D conformers of Compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide) minimizing energy using the MMFF94 force field.
-
Overlay Analysis: Align the active site poses of historical Compound 6 and Compound 9. Define the grid box around this precise overlapping region.
-
Docking Execution: Execute flexible-ligand docking. Validate the pose by confirming that the I-17 moiety maps perfectly to the green-colored moiety of Compound 9, proving that the carboxyl functional group is rendered obsolete by the highly efficient hydrogen bonding of the acetamide core.
Step 2: In Vitro Functional Validation (cAMP Assay)
Causality: P2Y14R is a Gαi-coupled receptor. When activated by an agonist, it inhibits adenylyl cyclase, causing intracellular cAMP levels to drop. By adding forskolin (a direct adenylyl cyclase activator), we artificially spike cAMP levels. An effective antagonist will prevent the agonist from lowering this spiked cAMP, creating a robust, self-validating positive readout for target inhibition.
-
Cell Culture: Plate HEK293 cells stably expressing human P2Y14R in 384-well microplates.
-
Forskolin Stimulation: Treat the cells with 30 mM forskolin to elevate baseline cAMP levels.
-
Compound Incubation: Introduce the N-substituted acetamide candidates (e.g., 100 nM of Compound I-17) to the wells. Include vehicle controls (DMSO) and positive controls (Compound 9).
-
Agonist Challenge: Introduce the native agonist, UDP-glucose.
-
Quantification: Measure cAMP accumulation via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). A successful acetamide hit (like I-17) will display high cAMP levels, successfully reversing the agonist-induced inhibition.
Conclusion
The strategic replacement of legacy zwitterionic features with an N-substituted acetamide structural motif yields drastically improved pharmacokinetic profiles while maintaining target affinity. As evidenced by Compound I-17, leveraging crystallographic overlap for comparative docking offers drug development professionals a highly predictable pathway to transforming poor-bioavailability hits into viable in vivo therapeutic candidates for complex inflammatory disorders.
References
-
Liu, W., Mao, S., Wang, Y., Wang, M., Li, M., Sun, M., Yao, Y., Song, C., & Duan, Y. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(12), 10233-10247. American Chemical Society.[Link]
comparing the anti-inflammatory potential of different N-phenylacetamide analogs
Comparative Anti-Inflammatory Profiling of N-Phenylacetamide Analogs: A Technical Guide for Preclinical Evaluation
Introduction: The Evolution of the N-Phenylacetamide Scaffold
For decades, the N-phenylacetamide core has been a cornerstone in the development of analgesic and antipyretic drugs. Foundational molecules like acetaminophen (N-(4-hydroxyphenyl)acetamide) and its historical precursor phenacetin (N-(4-ethoxyphenyl)acetamide) have dominated clinical use. However, these first-generation compounds are characterized by inherently weak peripheral anti-inflammatory activity and potential hepatic or renal toxicities at high doses [1].
To overcome these limitations, modern drug discovery has shifted toward synthesizing novel N-phenylacetamide derivatives—such as phenoxy-acetamides, thiazolyl-N-acetamides, and fluorinated analogs. By introducing bulky, lipophilic, or electron-withdrawing groups onto the core structure, researchers aim to transform the scaffold from a weak, centrally-acting agent into a highly potent, peripherally selective Cyclooxygenase-2 (COX-2) inhibitor [4]. This guide objectively compares the anti-inflammatory potential of traditional and novel N-phenylacetamide analogs, providing researchers with the necessary mechanistic data and validated experimental workflows to evaluate new candidates.
Mechanistic Landscape: COX Interaction Dynamics
The anti-inflammatory efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and acetamide analogs is dictated by their interaction with the cyclooxygenase enzymes (COX-1 and COX-2) in the arachidonic acid cascade [1]. Traditional N-phenylacetamides like acetaminophen do not directly block the cyclooxygenase active site. Instead, they act as reducing agents at the peroxidase (POX) site of the COX enzyme. In inflammatory microenvironments characterized by high concentrations of reactive oxygen species (ROS) and peroxides, this reducing mechanism is easily overwhelmed, rendering traditional analogs largely ineffective peripherally [4].
Conversely, novel rationally designed N-phenylacetamide derivatives feature structural moieties that directly sterically hinder the cyclooxygenase active site of COX-2, preventing the conversion of arachidonic acid to Prostaglandin G2 (PGG2) regardless of the local redox state [4].
Mechanistic pathway of COX inhibition by N-phenylacetamide analogs in the inflammatory cascade.
Comparative Quantitative Data
To assess comparative anti-inflammatory efficacy, half-maximal inhibitory concentration (
| Compound Class | Specific Compound | COX-1 | COX-2 | COX-2 Selectivity Ratio | Anti-inflammatory Potential |
| Traditional NSAID Reference | Celecoxib | > 10.0 | ~0.041 | High (>200x) | Very High[4] |
| 1st Gen N-phenylacetamide | Acetaminophen | > 100.0 | > 100.0 | Poor | Weak (Peripheral) [1] |
| 1st Gen N-phenylacetamide | Phenacetin | > 100.0 | > 100.0 | Poor | Weak / Prodrug [1] |
| Novel Phenol Acetamide | Compound A (Cheng et al.) | N/A | 0.768 | Moderate | High [4] |
| Novel Phenol Acetamide | Compound B (Cheng et al.) | N/A | 0.616 | Moderate | High [4] |
Data Notes: Values for acetaminophen and phenacetin in peripheral whole blood assays typically exceed 100
Experimental Protocols: Human Whole Blood Assay (hWBA)
To objectively validate the target engagement of novel N-phenylacetamide analogs, researchers must employ an assay that closely mimics the physiological environment. The Human Whole Blood Assay (hWBA) is the universally accepted standard because it accounts for plasma protein binding—a critical pharmacokinetic parameter for highly lipophilic acetamide derivatives [3].
Below is the self-validating hWBA protocol designed to independently assess COX-1 and COX-2 inhibition.
Methodology: Ex Vivo Pharmacodynamic Profiling
Rationale: COX-1 activity is measured by triggering endogenous platelet coagulation (resulting in Thromboxane B2 synthesis). COX-2 activity requires inducing de novo enzyme synthesis in monocytes using lipopolysaccharide (LPS) (resulting in Prostaglandin E2 synthesis).
Step 1: Blood Collection and Aliquoting
-
Action: Draw venous blood from healthy, NSAID-free human volunteers.
-
Causality: For COX-1 profiling, blood must be drawn without anticoagulants to permit the thrombin-induced platelet activation cascade. For COX-2 profiling, draw blood into heparinized tubes to keep monocytes viable in suspension for the prolonged 24-hour induction period [1].
Step 2: Compound Incubation & Induction
-
Action (COX-1): Aliquot 1 mL of non-anticoagulated blood into glass tubes containing varying concentrations of the test analog (dissolved in <0.5% DMSO). Incubate at 37°C for 1 hour to allow complete coagulation.
-
Action (COX-2): Aliquot 1 mL of heparinized blood into tubes containing the test analog. Immediately add 10
g/mL of LPS (from E. coli). Incubate at 37°C for 24 hours. -
Causality: LPS binding to Toll-like receptor 4 (TLR4) on monocytes is strictly required to induce COX-2 transcription. The 24-hour window allows sufficient time for protein expression and subsequent PGE2 accumulation [1].
Step 3: Centrifugation and Plasma Extraction
-
Action: Post-incubation, centrifuge all tubes at 2,000 x g for 10 minutes at 4°C. Extract the supernatant (serum for COX-1; plasma for COX-2) and immediately freeze at -80°C.
Step 4: Enzymatic Readout via ELISA
-
Action: Quantify Thromboxane B2 (TXB2) in the serum samples (readout for COX-1) and Prostaglandin E2 (PGE2) in the plasma samples (readout for COX-2) using competitive ELISA kits [1].
-
Data Processing: Plot the percentage of inhibition (relative to vehicle-only controls) against the log of the compound concentration to derive the
values via non-linear regression analysis [3].
Human Whole Blood Assay (hWBA) workflow for determining COX-1/COX-2 IC50 values.
References
Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity with 2-amino-N-(4-bromophenyl)acetamide Derivatives
For Immediate Release
In the intricate world of immunoassays, the specificity of an antibody is paramount. This is particularly true when targeting small molecules, or haptens, such as 2-amino-N-(4-bromophenyl)acetamide and its derivatives. These compounds, often encountered in drug development and environmental analysis, require highly specific antibodies for accurate quantification. This guide provides a comprehensive comparison of factors influencing antibody cross-reactivity with these aniline derivatives, supported by experimental protocols and data-driven insights to aid researchers in developing and selecting the most appropriate immunoassays for their needs.
The Challenge of Small Molecule Recognition
Generating highly specific antibodies against small molecules like 2-amino-N-(4-bromophenyl)acetamide presents a unique set of challenges. Unlike large protein antigens with multiple epitopes, these haptens must be conjugated to a larger carrier protein to elicit a robust immune response.[1] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity and potential for cross-reactivity.
The structure of the hapten, the point of attachment to the carrier protein, and the nature of the linker arm all play crucial roles in directing the immune response.[2] For aniline derivatives, the amino group and the substituted phenyl ring are key structural features. Modifications to these sites during hapten synthesis can either mask or prominently display critical epitopes, thereby influencing the specificity of the antibodies produced.[2] Research has shown that even subtle changes in hapten design can significantly impact antibody affinity and cross-reactivity profiles.[3][4]
Understanding and Predicting Cross-Reactivity
Cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target analyte.[5] In the context of 2-amino-N-(4-bromophenyl)acetamide, potential cross-reactants could include other halogenated anilines, acetamide derivatives, or molecules with a similar para-substituted phenyl ring.
While direct comparative data for antibodies against 2-amino-N-(4-bromophenyl)acetamide is not extensively published, we can infer potential cross-reactivity patterns by examining studies on structurally related compounds. The following table summarizes expected cross-reactivity based on general principles of antibody-hapten interactions and data from analogous immunoassays.
| Potential Cross-Reactant | Structural Similarity to Target Analyte | Expected Level of Cross-Reactivity | Rationale |
| 4-Bromoaniline | Shares the core 4-bromophenylamine structure. | High | The primary amino group and the brominated phenyl ring are major antigenic determinants. |
| 2-Amino-N-phenylacetamide | Lacks the bromine substituent. | Moderate to High | The acetamide side chain and the aniline core are recognized, but the absence of bromine may reduce affinity. |
| 2-Amino-N-(4-chlorophenyl)acetamide | Halogen substitution at the para position is different (Cl vs. Br). | Moderate | The overall shape is similar, but the difference in the halogen atom can affect binding affinity. |
| Aniline | The parent aromatic amine without bromine or acetamide group. | Low | Lacks key structural features (bromine and the N-acetamide group) that are likely part of the primary epitope.[6] |
| Acetanilide | Lacks the 2-amino group and the 4-bromo substituent. | Very Low | Significant structural differences from the target hapten. |
This table is predictive and based on established principles of immunochemistry. Actual cross-reactivity percentages must be determined experimentally.
Experimental Workflow for Assessing Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for determining the cross-reactivity of antibodies against small molecules.[7][8][9] This method relies on the competition between the target analyte (free in solution) and a labeled or coated antigen for a limited number of antibody binding sites.[10][11]
Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a generalized procedure for evaluating the cross-reactivity of an antibody against 2-amino-N-(4-bromophenyl)acetamide derivatives.
Materials:
-
Microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody specific for 2-amino-N-(4-bromophenyl)acetamide
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)[]
-
Stop solution (e.g., 2M H2SO4)
-
Target analyte (2-amino-N-(4-bromophenyl)acetamide) standard solutions
-
Potential cross-reactant solutions
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with a conjugate of the target hapten and a protein (e.g., BSA or ovalbumin) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition: Add a fixed concentration of the primary antibody along with varying concentrations of the standard target analyte or potential cross-reactants to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for the target analyte and each potential cross-reactant.[4]
The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Hapten Design and Antibody Specificity
The molecular structure of the hapten used for immunization is a critical factor in determining the specificity of the resulting antibodies. The following diagram illustrates how different hapten designs can influence which parts of the target molecule are recognized by the antibody.
Caption: Influence of Hapten Design on Antibody Specificity.
By strategically placing the linker arm, it is possible to generate antibodies that are highly specific to particular regions of the 2-amino-N-(4-bromophenyl)acetamide molecule, thereby minimizing cross-reactivity with related but distinct compounds.
Conclusion
The development of highly specific immunoassays for 2-amino-N-(4-bromophenyl)acetamide and its derivatives is a multifactorial challenge that hinges on careful hapten design and rigorous experimental validation. By understanding the principles of antibody cross-reactivity and employing systematic testing protocols such as competitive ELISA, researchers can select or develop antibody reagents with the required specificity for their applications. This guide provides a foundational framework for navigating these complexities and achieving reliable and accurate quantification of these important small molecules.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green [frontiersin.org]
- 5. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. biossusa.com [biossusa.com]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 10. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 11. stjohnslabs.com [stjohnslabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
